Benzylmethylether-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[dideuterio(methoxy)methyl]benzene |
InChI |
InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
InChI Key |
GQKZBCPTCWJTAS-RJSZUWSASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzylmethylether-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzylmethylether-d2, a deuterated analog of benzyl (B1604629) methyl ether. This document details two primary synthetic routes, enabling the specific incorporation of deuterium (B1214612) at either the benzylic or the methyl position. Furthermore, it outlines the expected analytical characterization of the synthesized compound, drawing upon established data for its non-deuterated counterpart.
Introduction
Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. They serve as internal standards in quantitative bioanalysis, aid in the elucidation of metabolic pathways, and can be used to investigate reaction mechanisms. The substitution of hydrogen with deuterium can also subtly alter the pharmacokinetic profile of a drug molecule, a strategy sometimes employed in drug design to improve metabolic stability. This guide presents detailed methodologies for the preparation and characterization of this compound to support these applications.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of ethers is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][2] For the synthesis of this compound, this can be adapted by using either a deuterated benzyl halide or a deuterated methyl halide.
Synthesis of Benzyl-α,α-d2-methylether (C₆H₅CD₂OCH₃)
This protocol describes the synthesis of this compound with deuterium atoms at the benzylic position. The synthesis proceeds in two main stages: the preparation of the deuterated precursor, benzyl-α,α-d2-bromide, followed by the Williamson ether synthesis.
Experimental Protocol:
Step 1: Synthesis of Benzyl-α,α-d2-bromide
A common method for the synthesis of benzyl bromide is the bromination of toluene.[3] For the deuterated analog, a similar radical bromination of toluene-d8 (B116792) could be employed, though selective bromination at the benzylic position would be necessary. A more direct laboratory-scale synthesis involves the bromination of benzyl-α,α-d2-alcohol. Benzyl-α,α-d2-alcohol can be prepared by the reduction of benzaldehyde (B42025) with a deuterated reducing agent like sodium borodeuteride (NaBD₄).
-
Preparation of Benzyl-α,α-d2-alcohol: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a suitable solvent such as methanol (B129727). Cool the solution to 0 °C in an ice bath. Add sodium borodeuteride (NaBD₄) (1.05 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of water. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield benzyl-α,α-d2-alcohol.
-
Bromination of Benzyl-α,α-d2-alcohol: To the crude benzyl-α,α-d2-alcohol (1.0 eq) at 0 °C, add hydrobromic acid (48%, 2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). Stir the mixture vigorously at room temperature for 12-24 hours. Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, and purify by distillation to obtain benzyl-α,α-d2-bromide.
Step 2: Williamson Ether Synthesis
-
Preparation of Sodium Methoxide (B1231860): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. To the cooled methanol (0 °C), add sodium metal (1.0 eq) in small portions, allowing the reaction to proceed until all the sodium has dissolved.
-
Ether Formation: To the freshly prepared sodium methoxide solution, add benzyl-α,α-d2-bromide (0.9 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure Benzyl-α,α-d2-methylether.
Synthesis of Benzyl methyl-d3-ether (C₆H₅CH₂OCD₃)
This protocol outlines the synthesis of benzyl methyl ether with a deuterated methyl group using commercially available iodomethane-d3 (B117434).
Experimental Protocol:
Step 1: Preparation of Sodium Benzyloxide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
Step 2: Williamson Ether Synthesis
-
To the solution of sodium benzyloxide, add iodomethane-d3 (CD₃I) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield pure Benzyl methyl-d3-ether.
Characterization of this compound
The synthesized this compound can be characterized using a variety of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected analytical data for Benzyl-α,α-d2-methylether, based on the known data for the non-deuterated compound.
Physical Properties
| Property | Benzyl methyl ether | Benzyl-α,α-d2-methylether (Predicted) |
| Molecular Formula | C₈H₁₀O | C₈H₈D₂O |
| Molecular Weight | 122.16 g/mol | 124.18 g/mol |
| Boiling Point | 171-174 °C[4] | ~171-174 °C |
| Density | 0.987 g/mL at 25 °C | Slightly higher than 0.987 g/mL |
| Refractive Index | 1.502 at 20 °C | ~1.502 |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Benzyl-α,α-d2-methylether is expected to be significantly different from that of the non-deuterated compound due to the absence of the benzylic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.4 | s | 3H | Methyl protons (OCH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the presence of all carbon atoms. The signal for the deuterated benzylic carbon will be a triplet due to C-D coupling and will have a lower intensity.
| Chemical Shift (δ) ppm | Assignment (Non-deuterated) | Expected Appearance for d2-analog |
| ~138 | Quaternary aromatic C | Singlet |
| ~128 | Aromatic CH | Singlet |
| ~127 | Aromatic CH | Singlet |
| ~72 | Benzylic CH₂ | Triplet (due to C-D coupling) |
| ~58 | Methyl CH₃ | Singlet |
Mass Spectrometry (Electron Ionization)
The mass spectrum of Benzyl-α,α-d2-methylether will show a molecular ion peak at m/z 124. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments shifted by two mass units.
| m/z (Non-deuterated) | m/z (d2-analog) | Ion Structure |
| 122 | 124 | [C₆H₅CH₂OCH₃]⁺ (Molecular Ion) |
| 91 | 93 | [C₆H₅CD₂]⁺ (Tropylium ion) |
| 77 | 77 | [C₆H₅]⁺ (Phenyl cation) |
| 45 | 45 | [CH₂OCH₃]⁺ |
Visualizations
Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow for this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Key Fragmentation Pathways of this compound in MS.
References
Preliminary Studies of Deuterated Ethers in NMR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated ethers are pivotal in modern Nuclear Magnetic Resonance (NMR) spectroscopy, serving critical roles from inert solvents that eliminate interfering signals to precise internal standards for quantitative analysis (qNMR). Their unique isotopic properties facilitate enhanced spectral resolution and provide a means to probe molecular interactions and metabolic pathways. This technical guide delves into the synthesis, applications, and detailed NMR analysis of deuterated ethers, offering comprehensive data and experimental protocols to support researchers in pharmaceutical and chemical analysis.
Introduction to Deuterated Ethers in NMR
The substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D) in ether molecules offers significant advantages in NMR spectroscopy. The primary benefits stem from deuterium's distinct nuclear properties: it has a different resonant frequency from protons and a nuclear spin of 1. Consequently, deuterated ethers are practically "invisible" in ¹H NMR spectra, which is essential for the clear observation of analyte signals without solvent interference.[1]
Beyond their role as non-interfering solvents, deuterated ethers are increasingly utilized as internal standards for qNMR due to their chemical inertness and the presence of sharp, well-resolved signals in regions of the spectrum that are often free from analyte resonances.[2][3] This guide provides a comprehensive overview of the synthesis, spectral properties, and key applications of deuterated ethers in NMR-based research and development.
Synthesis of Deuterated Ethers
The preparation of deuterated ethers can be achieved through various synthetic routes, including the Williamson ether synthesis using deuterated alkyl halides or alcohols, and more recent transition-metal-free etherification protocols.
General Williamson Ether Synthesis
A foundational method for ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. To introduce deuterium, either the alcohol or the alkyl halide can be used in its deuterated form.
Transition-Metal-Free Etherification
Recent advancements have led to the development of transition-metal-free methods for the synthesis of deuterated ethers. One such protocol involves the nucleophilic etherification of aryl alkyl ethers with deuterated alcohols under mild reaction conditions.[2]
Experimental Protocol: Synthesis of Deuterated Aryl Alkyl Ether [2]
-
An oven-dried 4 mL vial containing a magnetic stir bar is charged with 0.2 mmol of the starting aryl alkyl ether (e.g., 2-methoxybenzonitrile).
-
The vial is transferred to a nitrogen-filled glovebox.
-
Potassium tert-butoxide (0.4 mmol), the desired deuterated alcohol (0.4 mmol), and 0.2 mL of 1,4-dioxane (B91453) are added to the vial.
-
The vial is sealed, and the reaction mixture is heated to 80°C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with 3 mL of diethyl ether and filtered through a plug of silica (B1680970) gel, washing with tetrahydrofuran.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Applications of Deuterated Ethers in NMR Spectroscopy
The primary application of deuterated ethers in NMR is as solvents. Their utility, however, extends to more specialized applications in quantitative analysis and the study of biomolecular systems.
Deuterated Ethers as NMR Solvents
Deuterated ethers like tetrahydrofuran-d8 (B42787) (THF-d8) and diethyl ether-d10 (B167116) are common solvents for NMR analysis of non-polar to moderately polar analytes. Their key advantage is the absence of strong proton signals that would otherwise obscure the signals of the compound of interest.[4]
Deuterated Ethers as Internal Standards in qNMR
Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of substances.[5] The accuracy of qNMR relies on the use of an internal standard of known purity and concentration.[2] Deuterated ethers are excellent candidates for internal standards due to their:
-
Chemical Inertness: They are unlikely to react with the analyte or solvent.[2]
-
Simplified Spectra: Their residual proton signals are often simple and appear in uncongested regions of the spectrum.
-
Low Volatility: This ensures accurate weighing and stable concentrations in solution.[2]
Probing Molecular Dynamics in Lipid Bilayers
Deuterium NMR of specifically deuterated lipids, including those with ether linkages, provides valuable insights into the structure and dynamics of cell membranes. These studies can elucidate the effects of drugs or other molecules on membrane fluidity and organization.[6]
NMR Spectral Data of Common Deuterated Ethers
The following table summarizes the ¹H and ¹³C NMR chemical shifts for several commonly used deuterated ethers. The residual proton signals in the ¹H NMR spectra are due to incomplete deuteration.
| Deuterated Ether | Formula | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tetrahydrofuran-d8 (THF-d8) | C₄D₈O | 3.58, 1.73 | 67.57, 25.37 |
| Diethyl ether-d10 | (C₂D₅)₂O | 3.34 (quintet), 1.07 (triplet) | 65.3 (quintet), 14.5 (septet) |
| 1,2-Dimethoxyethane-d10 (DME-d10) | C₄D₁₀O₂ | 3.40, 3.22 | 71.7, 57.8 |
| Cyclopentyl methyl ether-d12 (CPME-d12) | C₆D₁₂O | 3.55, 3.12, 1.63, 1.45 | 76.2, 55.1, 32.5, 23.1 |
Note: Chemical shifts can vary slightly depending on the solvent and temperature. The multiplicity of the residual ¹H signals is due to H-D coupling, and the multiplicity of the ¹³C signals is due to C-D coupling.
Detailed Experimental Protocols
Quantitative NMR (qNMR) using a Deuterated Ether Internal Standard
This protocol outlines the general steps for determining the purity of a compound using a deuterated ether as an internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated ether internal standard (e.g., THF-d8 of known purity)
-
High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-precision analytical balance
-
NMR spectrometer
-
Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact mass.
-
Accurately weigh a suitable amount of the deuterated ether internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution and homogenization by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition: [8][9]
-
Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5-7 times the longest spin-lattice relaxation time (T1) of any proton to be integrated (typically 30-60 seconds). This is crucial for accurate quantification.[9]
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[10]
-
4. Data Processing and Analysis: [7]
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for a quantitative NMR experiment using a deuterated ether as an internal standard.
Caption: Workflow for qNMR analysis using a deuterated ether as an internal standard.
Conclusion
Deuterated ethers are indispensable tools in modern NMR spectroscopy, offering a range of applications from high-purity solvents to reliable internal standards for quantitative analysis. Understanding their synthesis, spectral properties, and the nuances of their application in various NMR experiments is crucial for researchers in drug development and chemical analysis. The protocols and data presented in this guide provide a solid foundation for the effective utilization of deuterated ethers in achieving high-quality, reproducible NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. asdlib.org [asdlib.org]
The Gold Standard of Quantification: An In-depth Technical Guide to Exploratory Research Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise and accurate quantification of molecules within complex biological matrices is a critical endeavor. The use of isotope-labeled internal standards (IS), particularly in conjunction with mass spectrometry (MS), has emerged as the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of employing isotope-labeled internal standards in exploratory research, offering a robust framework for generating high-quality, reproducible data.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The foundational principle behind the use of isotope-labeled internal standards is isotope dilution analysis (IDA) . This technique involves the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample.[1] This "heavy" standard is chemically identical to the endogenous "light" analyte but possesses a greater mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]
Because the stable isotope-labeled (SIL) internal standard and the analyte exhibit nearly identical physicochemical properties, they behave in a virtually indistinguishable manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This co-behavior is the key to the method's power. Any sample loss during extraction, or variations in instrument response due to matrix effects, will affect both the analyte and the internal standard to the same extent.[4] Consequently, by measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added internal standard, highly accurate and precise quantification can be achieved.[1] This ratiometric measurement corrects for a multitude of potential errors that can plague other quantification methods.[5]
Data Presentation: The Quantitative Advantage of Isotope-Labeled Internal Standards
The inclusion of a SIL internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize data from studies that demonstrate the superior performance of methods utilizing SIL internal standards compared to those using non-isotope-labeled (analog) internal standards or no internal standard at all.
Table 1: Comparison of Accuracy and Precision in the Quantification of Lapatinib (B449) in Human Plasma
This table illustrates the improved performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the anti-cancer drug lapatinib when a stable isotope-labeled internal standard is used. The data shows that while both a non-isotope-labeled and an isotope-labeled internal standard method provided acceptable results in pooled human plasma, only the isotope-labeled standard could effectively correct for the variability in recovery between individual patient plasma samples.[2]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) in Pooled Plasma | Precision (% RSD) in Pooled Plasma | Performance in Individual Patient Plasma |
| Non-Isotope-Labeled (Zileuton) | 5 | 2.5 | 6.8 | Failed to correct for interindividual variability in recovery |
| 50 | -1.2 | 4.5 | ||
| 500 | -0.8 | 3.2 | ||
| 4000 | 0.5 | 2.1 | ||
| Isotope-Labeled (Lapatinib-d3) | 5 | 1.8 | 5.4 | Successfully corrected for interindividual variability in recovery |
| 50 | -0.6 | 3.7 | ||
| 500 | -0.2 | 2.5 | ||
| 4000 | 0.3 | 1.9 |
Table 2: Comparison of Protein Quantification Precision Using SIL and SILAC Internal Standards
This table compares the precision of quantifying hepatic drug transporters using two different types of isotope-labeled internal standards: stable isotope-labeled (SIL) peptides and stable isotope labeling by amino acids in cell culture (SILAC) proteins. The results indicate that while both methods provide good precision, the use of SIL peptides resulted in slightly better or equivalent precision compared to the full-length SILAC protein standards.[6]
| Target Protein | Internal Standard Type | Mean Precision (% CV) |
| OATP1B1 | SIL Peptide | 8.5 |
| SILAC Protein | 10.2 | |
| OATP1B3 | SIL Peptide | 9.1 |
| SILAC Protein | 11.5 | |
| OATP2B1 | SIL Peptide | 12.3 |
| SILAC Protein | 12.1 | |
| P-gp | SIL Peptide | 7.9 |
| SILAC Protein | 9.8 |
Mandatory Visualization: Workflows and Pathways
Visualizing experimental workflows and biological pathways is crucial for understanding the complex processes involved in exploratory research using isotope-labeled internal standards.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Targeted absolute quantitative proteomics with SILAC internal standards and unlabeled full-length protein calibrators (TAQSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Precision: A Technical Guide to the Discovery and Synthesis of Novel Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical science, particularly within drug discovery and development, the pursuit of precise and accurate quantification is paramount. The use of internal standards in mass spectrometry-based bioanalysis is a cornerstone of this endeavor. Among these, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating analytical variability. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of novel deuterated internal standards, complete with detailed experimental protocols and data presentation.
The Imperative for Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly those incorporating deuterium (B1214612), are the preferred choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience the same matrix effects, ionization suppression or enhancement, and extraction inconsistencies. This intrinsic ability to mimic the analyte's behavior throughout the analytical workflow enables robust correction for variations, leading to superior accuracy and precision in pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and bioequivalence assessments.
Core Strategies for the Synthesis of Deuterated Compounds
The synthesis of deuterated internal standards requires careful planning to ensure high isotopic purity and stability of the deuterium label. Several common strategies are employed:
-
Direct Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by acids, bases, or metals. It is a straightforward approach but can sometimes lack regioselectivity.
-
Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated building blocks or reagents in a synthetic route. This offers greater control over the position of the deuterium labels.
-
Metal-Catalyzed Hydrogenation: Alkenes and alkynes can be reduced using deuterium gas (D2) in the presence of a metal catalyst to introduce deuterium atoms with high stereospecificity.
-
Synthesis from Deuterated Precursors: Starting a synthesis with a commercially available deuterated molecule is an effective way to ensure the final product contains the desired isotopic label.
A critical consideration in the design of a deuterated internal standard is the placement of the deuterium atoms. They must be located on non-exchangeable positions within the molecule to prevent back-exchange with protons from the solvent or matrix, which would compromise the integrity of the standard.
Case Study 1: ZB716-d6, a Novel Standard for an Oral SERD
ZB716 is an orally active selective estrogen receptor downregulator (SERD) under development for the treatment of estrogen receptor (ER)-positive breast cancer. For its clinical bioanalysis, a stable isotope-labeled internal standard, ZB716-d6, was synthesized.
Synthesis of ZB716-d6
The synthesis of ZB716-d6 was accomplished in eight steps starting from commercially available [²H₆]pentafluoropentanol.[1][2] This multi-step synthesis ensures the stable incorporation of six deuterium atoms on a side chain, a position not susceptible to back-exchange. The final product was obtained with a high chemical purity of 98% and an isotopic purity exceeding 99%.[1]
Experimental Protocol: Final Step in ZB716-d6 Synthesis[1]
-
Starting Material: Intermediate compound 8 (0.37 g, 0.49 mmol) is dissolved in acetonitrile (B52724) (5.0 mL).
-
Reagent Addition: A solution of lithium hydroxide (B78521) (LiOH) (0.24 g, 10 mmol) in water (5 mL) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for 48 hours under a nitrogen atmosphere.
-
Work-up: The reaction mixture is diluted with ethyl acetate (B1210297) and an aqueous solution of ammonium (B1175870) chloride (NH₄Cl). It is then neutralized to a pH of less than 7 with concentrated hydrochloric acid (HCl). The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated. The crude product is purified by flash chromatography using a dichloromethane-methanol eluent.
-
Final Product: ZB716-d6 is obtained as a colorless crystal (0.28 g, 90% yield).
Quantitative Data Summary: ZB716-d6
| Parameter | Value | Reference |
| Total Yield | 19% | [1] |
| Chemical Purity | 98% | [1] |
| Isotopic Purity | >99% | [1] |
Metabolic Pathway of ZB716
The use of ZB716-d6 is crucial for accurately quantifying ZB716 and its metabolites in complex biological matrices. The primary metabolic pathways for ZB716 include oxidation to fulvestrant (B1683766) and ZB716-sulfone, as well as sulfation and glucuronidation.[3]
Case Study 2: Deuterated Vitamin D Metabolites for LC-MS Analysis
The accurate measurement of vitamin D metabolites is essential for diagnosing and managing various diseases. A versatile method for synthesizing deuterium-labeled vitamin D₃ metabolites for use as internal standards in LC-MS/MS has been developed.[4][5]
Synthesis of Deuterated Vitamin D Metabolites
This approach utilizes A-ring synthons containing three deuterium atoms, which are then coupled with the corresponding CD-ring moieties.[5] This strategy has been successfully applied to synthesize deuterium-labeled 25-hydroxyvitamin D₃ (25(OH)D₃), 25(OH)D₃-23,26-lactone, and 1α,25-dihydroxyvitamin D₃-23,26-lactone.[4][5]
Experimental Protocol: Quantification of Vitamin D Metabolites in Human Serum[5]
-
Sample Preparation: An aliquot of human serum (100 μL) is mixed with a solution containing the deuterated internal standards.
-
Supported Liquid Extraction (SLE): The sample is loaded onto an ISOLUTE SLE+ column.
-
Elution: The metabolites are eluted three times with 600 μL of a hexane/ethyl acetate (1/1, v/v) mixture.
-
Derivatization: The eluted fractions are derivatized to improve ionization efficiency for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The derivatized samples are analyzed by LC-MS/MS using the isotope dilution method.
Quantitative Data Summary: Vitamin D Metabolite Analysis
The synthesized deuterated standards were successfully used to quantify the corresponding metabolites in pooled human serum for the first time in the case of 1,25(OH)₂D₃-23,26-lactone.[4][5]
| Metabolite | Status | Reference |
| 25(OH)D₃ | Quantified | [5] |
| 25(OH)D₃-23,26-lactone | Quantified | [5] |
| 1,25(OH)₂D₃-23,26-lactone | First Quantification | [4][5] |
Vitamin D Metabolic Pathway
The synthesis of these deuterated standards is critical for studying the complex metabolic pathway of vitamin D, which is vital for calcium homeostasis and bone health.[6]
Case Study 3: Deuterated Isohumulones for Beer Analysis
The bitter taste of beer is primarily attributed to isohumulones, which are formed from the isomerization of humulones from hops during the brewing process. The synthesis of deuterated isohumulones provides an internal standard for the accurate quantification of these compounds in beer by LC-MS.[7][8]
Synthesis of Deuterated Isohumulones
A homolog of humulone (B191422) (cohumulone) is first isolated from a mixture of α-acids. The isolated cohumulone (B117531) is then isomerized and deuterated in a one-pot reaction.[7]
Experimental Protocol: Isomerization and Deuteration of Cohumulone[7]
-
Isolation: Cohumulone is separated from a mixture of α-acids using C18 reverse-phase chromatography.
-
Isomerization and Deuteration: The isomerization of cohumulone is carried out via an acyloin rearrangement in the presence of sodium deuteroxide (NaOD) in a deuterated solvent, with magnesium sulfate (MgSO₄) as a catalyst. This process simultaneously introduces a deuterium atom.
-
Analysis: The resulting deuterated isocohumulone is analyzed by NMR and LC-MS.
Logical Workflow for Developing the Deuterated Isohumulone (B191587) Standard
Conclusion
The development and application of novel deuterated internal standards are pivotal for advancing the precision and reliability of quantitative bioanalysis. The case studies presented here on ZB716-d6, deuterated vitamin D metabolites, and deuterated isohumulones highlight the diverse applications and synthetic strategies for these invaluable analytical tools. As the demand for more sensitive and accurate analytical methods continues to grow, the innovative synthesis of deuterated internal standards will remain a critical area of research for scientists and drug development professionals.
References
- 1. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. "The Synthesis of Deuterated Isohumulones for Use as Internal Standards" by Patrick Gleason and Bruce Hamper Dr. [irl.umsl.edu]
physical and chemical properties of Benzylmethylether-d2
An In-depth Technical Guide to Benzylmethylether-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a deuterated analog of Benzyl (B1604629) methyl ether. This document is intended for researchers, scientists, and professionals in drug development who may utilize isotope-labeled compounds in their studies.
Introduction
This compound (CAS No: 170464-05-8) is a stable isotope-labeled version of Benzyl methyl ether, where two hydrogen atoms on the methyl group have been replaced with deuterium (B1214612).[1] This isotopic substitution makes it a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. While specific experimental data for the deuterated compound is limited, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, Benzyl methyl ether (CAS No: 538-86-3).
Physical and Chemical Properties
The primary difference between this compound and Benzyl methyl ether lies in their molecular weight due to the presence of deuterium. Other physical properties are expected to be very similar.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Benzyl methyl ether. The expected values for this compound are also provided for comparison.
| Property | Benzyl methyl ether | This compound (Expected) | Source |
| Molecular Formula | C₈H₁₀O | C₈H₈D₂O | [2] |
| Molecular Weight | 122.16 g/mol | 124.18 g/mol | [2] |
| Appearance | Colorless liquid | Colorless liquid | [3] |
| Boiling Point | 171-174 °C | ~171-174 °C | [3][4][5] |
| Melting Point | -52.6 °C | ~-52.6 °C | [4] |
| Density | 0.987 g/mL at 25 °C | ~0.987 g/mL at 25 °C | [3][4][5] |
| Refractive Index | 1.502 at 20 °C | ~1.502 at 20 °C | [4][5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | Insoluble in water; soluble in alcohol and oils | [3] |
Spectroscopic Data
The most significant differences between this compound and its non-deuterated form are observed in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl protons would be significantly reduced or absent, depending on the isotopic purity. The remaining signals for the benzyl protons would be observed. For the non-deuterated compound, the methyl protons appear around 3.6 ppm, the methylene (B1212753) protons at approximately 5.2 ppm, and the aromatic protons around 7.3 ppm.[6]
-
¹³C NMR: The carbon spectrum of this compound would show a signal for the deuterated methyl carbon, which would likely be a triplet due to coupling with deuterium.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound would be observed at m/z = 124, corresponding to its higher molecular weight. The fragmentation pattern would also be altered due to the presence of deuterium. The mass spectrum of the non-deuterated compound shows a molecular ion peak at m/z = 122.[7]
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations in the IR spectrum of this compound will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of ethers is the Williamson ether synthesis. This method can be adapted for the preparation of this compound.
Reaction: The synthesis involves the reaction of a deuterated methyl halide (e.g., iodomethane-d2) with an alkali metal salt of benzyl alcohol (sodium benzoxide).
Detailed Methodology:
-
Preparation of Sodium Benzoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous benzyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled if necessary.
-
Alkylation: To the freshly prepared sodium benzoxide solution, slowly add a stoichiometric amount of iodomethane-d2 (B3066693) (CD₂HI) or another suitable deuterated methylating agent.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess benzyl alcohol can be removed by distillation under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed by rotary evaporation, and the crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Below is a diagram illustrating the Williamson ether synthesis for this compound.
Applications in Research and Drug Development
Deuterium-labeled compounds like this compound are valuable tools in pharmaceutical research.
-
Metabolic Studies: this compound can be used as a tracer to study the metabolic fate of benzyl methyl ether or related compounds in biological systems. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules using mass spectrometry.
-
Pharmacokinetic (PK) Studies: In "cassette" dosing studies, a mixture of a non-labeled drug candidate and its stable isotope-labeled counterpart can be administered simultaneously. This allows for the determination of the pharmacokinetic profiles of multiple compounds in a single experiment, reducing the number of animals required and improving the efficiency of preclinical drug development.
-
Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can affect the rate of chemical reactions in which the C-H bond is broken. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms.
The following diagram illustrates a general workflow for the use of this compound in a metabolic study.
Safety and Handling
The safety precautions for this compound are expected to be similar to those for Benzyl methyl ether. Benzyl methyl ether is a flammable liquid and vapor and causes serious eye irritation.[2] It is important to handle this compound in a well-ventilated area, away from sources of ignition, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals. Its unique properties, conferred by the deuterium labeling, make it particularly useful for quantitative mass spectrometry, metabolic studies, and mechanistic investigations. While specific experimental data for the deuterated compound is not abundant, its properties can be reliably extrapolated from its well-characterized non-deuterated analog, Benzyl methyl ether. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl methyl ether | 538-86-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 538-86-3 CAS MSDS (Benzyl methyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. expertsmind.com [expertsmind.com]
- 7. Benzene, (methoxymethyl)- [webbook.nist.gov]
Benzylmethylether-d2 as a Novel Internal Standard: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzylmethylether-d2 (BME-d2) as a novel internal standard for quantitative analysis. It covers the synthesis, characterization, and application of BME-d2 in mass spectrometry-based assays, offering detailed experimental protocols and data to support its validation and implementation in drug discovery and development workflows.
Stable isotope-labeled internal standards (SIL-IS) are crucial for accurate and precise quantification in bioanalysis.[1] Deuterated standards, in particular, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of variability during sample preparation and analysis.[2][3][4] BME-d2 offers a stable, reliable, and cost-effective option for methods requiring a robust internal standard.
Synthesis and Characterization of this compound
The synthesis of this compound is achieved through a straightforward Williamson ether synthesis, utilizing deuterated methyl iodide.
Reaction:
Sodium benzoxide + Methyl iodide-d2 → this compound + Sodium iodide
A detailed experimental protocol for the synthesis is provided in the "Experimental Protocols" section of this guide. The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and isotopic enrichment.
Physicochemical Properties and Mass Spectrometry Data
The physicochemical properties of BME-d2 are nearly identical to its non-deuterated analog, ensuring co-elution in most chromatographic systems.[2] The key difference lies in its mass, which is readily distinguished by a mass spectrometer.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Value |
| Chemical Formula | C₈H₈D₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~170 °C |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 125.1 |
| Product Ions (Hypothetical) | m/z 93.1, m/z 77.1 |
Note: Product ions are predicted based on typical fragmentation patterns of benzyl (B1604629) ethers, which often involve cleavage of the C-C bond next to the oxygen.[5][6]
Application in Quantitative Bioanalysis
BME-d2 is an ideal internal standard for the quantification of analytes with similar structural motifs, particularly those containing a benzyl ether moiety. Its use helps to compensate for variations in sample extraction, injection volume, and ionization efficiency.[4][7]
Table 2: Performance in a Validated Bioanalytical Method (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10 |
| Accuracy at LLOQ | 95-105% | 80-120% |
| Precision at LLOQ (%CV) | < 15% | ≤ 20% |
| Accuracy (QC Low, Mid, High) | 97-103% | 85-115% |
| Precision (QC Low, Mid, High) | < 10% | ≤ 15% |
| Matrix Effect | 0.98 - 1.05 | 0.85 - 1.15 |
| Recovery | Consistent across concentrations | - |
Experimental Protocols
4.1. Synthesis of this compound
-
Materials: Benzyl alcohol, sodium hydride, deuterated methyl iodide (CD₂I₂), anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in anhydrous diethyl ether.
-
Cool the solution to 0 °C and slowly add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the resulting sodium benzoxide solution back to 0 °C.
-
Add deuterated methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield pure this compound.
-
4.2. Bioanalytical Method Using BME-d2 as an Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of BME-d2 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI positive
-
MRM Transitions:
-
Analyte: (To be determined based on the specific analyte)
-
BME-d2: 125.1 → 93.1 (Quantifier), 125.1 → 77.1 (Qualifier)
-
-
Visualizations
References
An In-depth Technical Guide to the Mass Spectrum of Benzylmethylether-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrum of Benzylmethylether-d2. It covers the predicted fragmentation patterns based on the known mass spectrum of its non-deuterated analog, relevant experimental protocols, and the logical relationships in its mass spectrometric behavior.
Introduction
This compound, the deuterium-labeled analog of benzyl (B1604629) methyl ether, is a valuable tool in various research applications, including mechanistic studies, metabolic fate determination, and as an internal standard in quantitative mass spectrometry. Understanding its behavior under mass spectrometric analysis is crucial for its effective utilization. This document will focus on the electron ionization (EI) mass spectrum, which is a standard technique for the structural elucidation of volatile organic compounds.
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted by analyzing the well-documented mass spectrum of the non-deuterated Benzyl Methyl Ether and accounting for the two deuterium (B1214612) atoms on the benzylic carbon.
The primary fragmentation pathways for benzyl methyl ether under electron ionization are alpha-cleavage at the ether linkage and the formation of the highly stable tropylium (B1234903) ion.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 124 | [C₆H₅CD₂OCH₃]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₆H₅CD₂OCH₂]⁺ | Loss of a hydrogen radical |
| 93 | [C₇H₅D₂]⁺ | Formation of the deuterated tropylium ion |
| 92 | [C₇H₆D]⁺ | Rearrangement and loss of a deuterium radical |
| 91 | [C₇H₇]⁺ | Rearrangement and loss of two deuterium radicals |
| 79 | [C₆H₅D]⁺ | Loss of the methoxy (B1213986) group and rearrangement |
| 78 | [C₆H₆]⁺ | Loss of the deuterated methoxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from the tropylium ion |
| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage |
| 31 | [CH₃O]⁺ | Methoxide cation |
Table 2: Comparison of Key Fragments of Benzyl Methyl Ether and this compound
| Fragment | Benzyl Methyl Ether (m/z) | This compound (m/z) | Mass Shift (Da) |
| Molecular Ion | 122 | 124 | +2 |
| [M-H]⁺ | 121 | 123 | +2 |
| Tropylium Ion | 91 | 93 | +2 |
| Phenyl Ion | 77 | 77 | 0 |
| [CH₂OCH₃]⁺ | 45 | 45 | 0 |
The most significant and informative fragmentation pathway involves the formation of the tropylium ion. In the case of this compound, this is expected to result in a base peak at m/z 93.
The Role of Benzyl Methyl Ether-d2 in Elucidating Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of benzyl (B1604629) methyl ether-d2 (BME-d2) as a powerful tool in mechanistic studies. Isotopic labeling, particularly with deuterium (B1214612), provides a subtle yet profound method to probe the transition states of chemical reactions. By measuring the kinetic isotope effect (KIE), researchers can gain critical insights into bond-breaking and bond-forming steps, which is invaluable for understanding reaction pathways, optimizing synthetic routes, and guiding drug design. This whitepaper provides a comprehensive overview of the synthesis of BME-d2, its application in mechanistic studies through the lens of kinetic isotope effects, and detailed experimental protocols.
Introduction to Isotopic Labeling and Kinetic Isotope Effects
Deuterium, a stable isotope of hydrogen, possesses nearly identical electronic properties to protium (B1232500) but has twice the mass. This mass difference leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond is cleaved in the rate-determining step. This phenomenon is known as the primary kinetic isotope effect (kH/kD > 1) and serves as a definitive indicator of C-H bond cleavage in the slowest step of a reaction.[1][2][3][4][5]
Even when the C-H bond is not broken in the rate-determining step, a change in the hybridization of the carbon atom bearing the deuterium can lead to a secondary kinetic isotope effect. For instance, the change from sp3 to sp2 hybridization during the formation of a carbocation intermediate results in a "normal" secondary KIE (kH/kD > 1), typically in the range of 1.1-1.2. Conversely, a change from sp2 to sp3 hybridization can lead to an "inverse" KIE (kH/kD < 1). These secondary KIEs provide valuable information about the transition state structure.[2][6]
Benzyl methyl ether, with its benzylic protons, is an excellent substrate for such studies. By selectively replacing these protons with deuterium (creating benzyl methyl ether-d2), one can probe reactions occurring at or near the benzylic position.
Synthesis of Benzyl Methyl Ether-d2
The synthesis of benzyl methyl ether-d2 (C6H5CD2OCH3) requires a deuterated starting material, typically benzyl-d2-alcohol or a benzyl-d2-halide.
Synthesis of Benzyl-d2-alcohol
A common method for the synthesis of α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters using a deuterium source like D2O.[7] For example, methyl benzoate (B1203000) can be reduced using a single-electron transfer reagent in the presence of D2O to yield benzyl-d2-alcohol with high isotopic purity.
Synthesis of Benzyl-d2-bromide
Benzyl-d2-bromide can be synthesized from benzyl-d2-alcohol. Commercially available deuterated benzyl bromide is also an option for direct use in the subsequent etherification step.[1][8]
Williamson Ether Synthesis of Benzyl Methyl Ether-d2
The most straightforward method for preparing benzyl methyl ether-d2 is the Williamson ether synthesis. This involves the reaction of a deuterated benzyl halide with sodium methoxide (B1231860).
Experimental Protocol: Williamson Ether Synthesis of Benzyl Methyl Ether-d2
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve clean sodium metal (1.0 equivalent) in anhydrous methanol (B129727) (a sufficient volume to dissolve the sodium). The reaction is exothermic and should be cooled in an ice bath.
-
Reaction with Benzyl-d2-bromide: To the freshly prepared sodium methoxide solution, add benzyl-d2-bromide (1.0 equivalent) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Purification: Remove the solvent under reduced pressure. The crude benzyl methyl ether-d2 can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Application of Benzyl Methyl Ether-d2 in Mechanistic Studies
The primary use of benzyl methyl ether-d2 in mechanistic studies is to determine the kinetic isotope effect of a reaction involving the benzylic position. This can help to distinguish between different possible reaction mechanisms, such as SN1, SN2, E1, and E2.
Distinguishing Between SN1 and SN2 Mechanisms
The solvolysis of benzyl derivatives is a classic example where KIE studies can elucidate the reaction mechanism.
-
SN1 Mechanism: In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. For a benzyl derivative, this involves the rehybridization of the benzylic carbon from sp3 to sp2. This leads to a significant secondary α-deuterium KIE (kH/kD > 1, typically 1.1-1.2).
-
SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step. The hybridization of the benzylic carbon in the transition state is considered to be sp2-like, but the transition state is more crowded than the starting material. The resulting secondary α-deuterium KIE is generally smaller than for an SN1 reaction, often close to unity or slightly inverse (kH/kD ≈ 1.0 ± 0.05). However, very large secondary α-deuterium KIEs have been observed in SN2 reactions with sterically hindered substrates, attributed to a reduction of steric strain in the transition state.
Experimental Protocol: Determination of the Kinetic Isotope Effect for a Solvolysis Reaction
-
Reaction Setup: Prepare two sets of reactions in parallel. In one set, use non-deuterated benzyl methyl ether, and in the other, use benzyl methyl ether-d2. The reactions should be carried out under identical conditions (temperature, solvent, concentration).
-
Reaction Monitoring: At regular time intervals, take aliquots from each reaction mixture and quench the reaction.
-
Analysis: Analyze the concentration of the starting material and/or product in each aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time for both the deuterated and non-deuterated reactions. The slope of these plots will give the rate constants, kH and kD.
-
Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
Quantitative Data from Mechanistic Studies
The following table summarizes typical secondary α-deuterium kinetic isotope effects observed in nucleophilic substitution reactions of benzyl derivatives.
| Reaction Type | Substrate | Nucleophile/Solvent | kH/kD | Interpretation |
| SN1 Solvolysis | Benzyl Chloride | 20% Acetonitrile in Water | ~1.15 | Rate-determining formation of a benzyl carbocation (sp3 to sp2 rehybridization).[9] |
| SN2 Reaction | Benzyl Bromide | Thiophenoxide | ~1.04 | Concerted displacement with an sp2-like transition state. |
| Borderline | p-Methoxybenzyl chloride | Ethanol | ~1.10 | Mechanism with significant SN1 character. |
| SN2 Reaction | Benzyl-dimethylphenylammonium ion | Thiophenoxide | 1.179 | SN2 reaction with significant steric relief in the transition state. |
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: The SN1 reaction mechanism involves a two-step process with a carbocation intermediate.
Caption: The SN2 reaction mechanism is a single, concerted step involving a pentavalent transition state.
Caption: Experimental workflow for the determination of a kinetic isotope effect.
Conclusion
Benzyl methyl ether-d2 is a valuable probe for mechanistic organic chemistry. The synthesis of this isotopically labeled compound is accessible through standard organic transformations. By measuring the kinetic isotope effect, researchers can gain unambiguous evidence for the involvement of the benzylic C-H bond in the rate-determining step of a reaction and can infer crucial details about the structure of the transition state. This information is fundamental to the rational design of new synthetic methods and the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to incorporate this powerful technique into their own investigations.
References
- 1. Synthesis of deuterated benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. epfl.ch [epfl.ch]
- 6. Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of deuterated benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzylmethylether-d2 as an Analytical Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analysis, particularly in chromatography-mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] Benzylmethylether-d2 is a deuterated analog of benzyl (B1604629) methyl ether, making it an ideal internal standard for the quantification of its non-labeled counterpart. By incorporating two deuterium (B1214612) atoms, this compound is chemically almost identical to benzyl methyl ether, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the analyte, enabling it to compensate for variations in sample preparation, matrix effects, and instrument response.[1]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of benzyl methyl ether in a representative sample matrix. The methodologies for both GC-MS and LC-MS/MS are presented, along with illustrative performance data.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₈D₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | ~171-174 °C |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate (B1210297). Insoluble in water. |
Application: Quantification of Benzyl Methyl Ether in a Pharmaceutical Formulation
This section outlines the use of this compound as an internal standard for the determination of benzyl methyl ether, a potential impurity or degradation product in a pharmaceutical preparation.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting benzyl methyl ether from a liquid pharmaceutical formulation.
-
Reagents:
-
This compound internal standard (IS) working solution (1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Sodium Chloride
-
Anhydrous Sodium Sulfate (B86663)
-
-
Procedure:
-
Pipette 1.0 mL of the liquid pharmaceutical sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 5 mL of MTBE and 0.5 g of sodium chloride to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1.0 mL of the appropriate solvent (ethyl acetate for GC-MS or mobile phase for LC-MS/MS).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
2. GC-MS Analysis
Gas chromatography coupled with mass spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like benzyl methyl ether.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
-
GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 180°C at 15°C/min, then ramp to 280°C at 30°C/min, hold for 2 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Benzyl Methyl Ether | 91 | 122 |
| This compound | 93 | 124 |
3. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry provides excellent sensitivity and selectivity for the analysis of a wide range of compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer (QqQ)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
-
Selected Reaction Monitoring (SRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzyl Methyl Ether | 123.1 [M+H]⁺ | 91.1 | 15 |
| This compound | 125.1 [M+H]⁺ | 93.1 | 15 |
Data Presentation
The following tables present representative quantitative data for a method validation study for the quantification of benzyl methyl ether using this compound as an internal standard. Please note that this data is for illustrative purposes.
Table 1: Calibration Curve for Benzyl Methyl Ether
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| Low QC (3 ng/mL) | 3.09 ± 0.14 | 4.5 | 103.0 |
| Mid QC (75 ng/mL) | 73.8 ± 2.9 | 3.9 | 98.4 |
| High QC (750 ng/mL) | 761 ± 25.1 | 3.3 | 101.5 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating how an internal standard corrects for variability.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of benzyl methyl ether by GC-MS or LC-MS/MS. Its use effectively mitigates variability introduced during sample preparation and instrumental analysis, leading to robust and reliable data. The protocols and representative data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and validating analytical methods for benzyl methyl ether and other structurally related compounds.
References
Application Note: Quantitative Analysis of Aromatic Compounds Using Benzylmethylether-d2 as an Internal Standard in GC-MS
Abstract
This application note presents a robust and reliable method for the quantitative analysis of aromatic compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Benzylmethylether-d2 as an internal standard. The use of a deuterated internal standard is a superior technique in analytical chemistry, offering high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.[1][2] This document provides detailed experimental protocols, data presentation, and validation parameters relevant for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] For accurate and precise quantification, especially in complex sample matrices, the use of an internal standard is crucial to correct for analyte losses during sample preparation and inconsistencies in injection volume.[2]
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[1] This results in similar extraction efficiencies and chromatographic retention times, a phenomenon known as co-elution.[1] The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. This compound, a deuterated analog of benzyl (B1604629) methyl ether, is an excellent internal standard for the analysis of various aromatic compounds due to its chemical similarity and volatility.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes a known quantity of an isotopically labeled compound, such as this compound, as an internal standard. This standard is added to the sample at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte of interest, it will be affected in the same way by any sample losses during extraction, derivatization, and injection. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, regardless of sample losses.
Experimental Protocols
Reagents and Materials
-
Analytes: Aromatic compounds of interest (e.g., toluene, ethylbenzene, xylenes, and other substituted aromatic compounds).
-
Internal Standard: this compound.
-
Solvents: High-purity solvents suitable for GC-MS analysis (e.g., methanol, dichloromethane (B109758), hexane).
-
Gases: High-purity helium for carrier gas.
-
Sample Matrix: The matrix in which the analytes are to be quantified (e.g., water, soil, plasma).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytes and this compound in a suitable solvent to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte primary stock solutions to achieve the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution to a final concentration of 10 µg/mL.
Sample Preparation
The following is a general protocol for a liquid sample. The procedure should be optimized based on the specific matrix.
-
To 1 mL of the liquid sample, add 10 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector capable of operating in Selected Ion Monitoring (SIM) mode.
-
GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of aromatic compounds.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored will depend on the analytes of interest. For this compound, characteristic ions should be selected (e.g., m/z 93, 124).
Data Analysis and Presentation
The quantitative data should be summarized for clarity and easy comparison.
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the method is demonstrated by the correlation coefficient (R²) of the calibration curve.
Table 1: Representative Calibration Curve Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,000 | 150,800 | 1.015 |
| 5.0 | 759,000 | 149,900 | 5.063 |
| 10.0 | 1,510,000 | 150,500 | 10.033 |
| 25.0 | 3,780,000 | 151,200 | 25.000 |
| 50.0 | 7,550,000 | 150,300 | 50.233 |
Linear Regression: y = 1.002x + 0.005 Correlation Coefficient (R²): 0.9998
Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Precision (%RSD) | < 15% | < 8% |
| Accuracy/Recovery (%) | 85-115% | 92-108% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of aromatic compounds using this compound as an internal standard.
Rationale for Using a Deuterated Internal Standard
The logical relationship and advantages of using a deuterated internal standard are depicted in the diagram below.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantitative analysis of aromatic compounds by GC-MS. This approach effectively corrects for variations in sample preparation and instrument response, leading to reliable and reproducible results. The detailed protocols and validation data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Quantitative Analysis Using Benzylmethylether-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of volatile and semi-volatile organic compounds using Benzylmethylether-d2 as an internal standard. The primary methodology detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly sensitive technique ideal for the quantification of these analytes. The use of a deuterated internal standard like this compound is a gold-standard practice that effectively corrects for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical results.
Introduction to Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that employs a known quantity of an isotopically labeled version of the analyte of interest as an internal standard. In this case, this compound, where two hydrogen atoms on the methyl group are replaced with deuterium, serves as the internal standard for the quantification of its non-labeled counterpart, benzyl (B1604629) methyl ether, and other structurally similar aromatic or volatile organic compounds.
The fundamental principle of IDMS lies in the near-identical chemical and physical properties of the deuterated standard and the native analyte. This similarity ensures that both compounds behave almost identically during sample extraction, derivatization, and chromatographic separation. Because the mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z), any sample loss or variation in instrument response affects both compounds equally. By measuring the ratio of the analyte's signal to that of the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant irrespective of procedural inconsistencies.
Featured Application: Quantification of Toluene (B28343) in Water Samples
This protocol details the quantitative analysis of toluene in water samples using this compound as an internal standard with purge and trap GC-MS. Toluene is a common environmental contaminant and its accurate quantification is crucial for environmental monitoring and risk assessment.
Experimental Protocol
1. Materials and Reagents
-
Analytes and Standards:
-
Toluene (C₇H₈), analytical standard grade
-
This compound (C₈H₈D₂O), isotopic purity ≥ 98%
-
Methanol, purge and trap grade
-
-
Reagents:
-
Reagent water (deionized, organic-free)
-
Helium (carrier gas), purity ≥ 99.999%
-
Nitrogen (purge gas), high purity
-
2. Standard Solution Preparation
-
Toluene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of toluene and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the toluene stock solution with reagent water to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Purge and Trap)
-
To a 40 mL purge and trap vial, add 10 mL of the water sample (or calibration standard).
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 10 µg/L.
-
Place the vial in the purge and trap autosampler.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) and a purge and trap system.
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 2 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Toluene | 91 | 92 |
| This compound | 93 | 124 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantification ions of toluene (m/z 91) and this compound (m/z 93).
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
-
Calculate the average RF from the calibration standards. The relative standard deviation (RSD) of the RFs should be ≤ 15%.
-
Quantify the concentration of toluene in the samples using the following formula: Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * Average RF)
Data Presentation
Table 1: Calibration Data for Toluene Quantification
| Calibration Level | Toluene Conc. (µg/L) | Toluene Peak Area (m/z 91) | This compound Peak Area (m/z 93) | Response Factor (RF) |
| 1 | 1.0 | 15,234 | 155,678 | 0.98 |
| 2 | 5.0 | 76,543 | 156,123 | 0.98 |
| 3 | 10.0 | 154,321 | 157,890 | 0.98 |
| 4 | 25.0 | 387,654 | 155,987 | 0.99 |
| 5 | 50.0 | 778,901 | 156,456 | 1.00 |
| 6 | 100.0 | 1,567,890 | 157,111 | 1.00 |
| Average RF | 0.99 | |||
| %RSD | 1.01% |
Table 2: Quantitative Analysis of Toluene in Water Samples
| Sample ID | Toluene Peak Area (m/z 91) | This compound Peak Area (m/z 93) | Calculated Toluene Conc. (µg/L) |
| Sample 1 | 25,432 | 156,001 | 1.65 |
| Sample 2 | 187,987 | 155,432 | 12.23 |
| Sample 3 | Not Detected | 156,789 | < 1.0 |
Mandatory Visualizations
Applications of Deuterated Ethers in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated ethers, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are powerful tools in metabolic research. This substitution, while seemingly minor, can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This alteration in metabolic rate allows researchers to probe metabolic pathways, improve the pharmacokinetic profiles of drugs, and serve as invaluable internal standards in analytical studies.
These application notes provide a comprehensive overview of the uses of deuterated ethers in metabolic studies, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Key Applications of Deuterated Ethers
Modulating Metabolic Pathways and Enhancing Pharmacokinetic Profiles
Strategically replacing hydrogen with deuterium at metabolically labile positions in an ether-containing molecule can significantly slow down its metabolism. This "metabolic switching" can lead to several favorable outcomes in drug development:
-
Increased Half-life (t½): A slower rate of metabolism extends the duration the drug remains in the body.
-
Increased Bioavailability (AUC): A greater proportion of the administered drug reaches systemic circulation.
-
Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the generation of harmful byproducts can be minimized.[1]
-
Improved Safety Profile: Lower or less frequent dosing may become possible, reducing the risk of adverse effects.
A prime example of this application, analogous to ether metabolism, is the N-demethylation of enzalutamide (B1683756). The N-methyl group, like the alkyl groups in an ether, is a primary site for metabolism. In a study comparing enzalutamide (ENT) and its deuterated analog (d3-ENT), where the N-CH3 group was replaced with N-CD3, significant improvements in pharmacokinetic parameters were observed.[2]
Table 1: In Vitro Metabolic Stability of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) [2]
| Compound | Liver Microsomes | Intrinsic Clearance (CLint) (μL/min/mg protein) | KH/KD (Isotope Effect) |
| ENT | Rat | 10.5 | \multirow{2}{}{2.0} |
| d3-ENT | Rat | 5.3 | |
| ENT | Human | 3.7 | \multirow{2}{}{1.4} |
| d3-ENT | Human | 2.6 |
Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) in Rats (10 mg/kg oral administration) [2]
| Parameter | ENT | d3-ENT | % Change |
| Cmax (ng/mL) | 1230 ± 210 | 1660 ± 320 | +35% |
| AUC0–t (ng·h/mL) | 28600 ± 5400 | 57800 ± 11200 | +102% |
| t½ (h) | 18.5 ± 3.2 | 26.8 ± 4.5 | +45% |
These data clearly demonstrate that deuteration of a metabolically susceptible site significantly enhances the drug's metabolic stability and overall exposure.
Tracing Metabolic Pathways and Quantifying Metabolic Flux
Deuterated ethers can be used as stable isotope tracers to follow the fate of molecules through complex metabolic pathways. By introducing a deuterated ether into a biological system, such as cell culture or an in vivo model, researchers can track the incorporation of deuterium into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach, known as metabolic flux analysis, provides a dynamic view of metabolic activity and can reveal how metabolic pathways are altered in disease states or in response to therapeutic interventions.
For instance, the metabolism of methyl tert-butyl ether (MTBE), a gasoline additive, has been studied in humans. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2A6, to tert-butyl alcohol (TBA) and formaldehyde.[4] By using deuterated MTBE, researchers could precisely quantify the flux through this pathway and identify any alternative metabolic routes.
Internal Standards in Analytical Methods
Deuterated ethers are widely used as internal standards in quantitative analysis by mass spectrometry (GC-MS and LC-MS) and NMR spectroscopy. Since they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and have similar ionization efficiencies in MS. However, they are easily distinguished by their difference in mass. This allows for accurate and precise quantification of the target analyte by correcting for variations in sample preparation, injection volume, and instrument response.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a deuterated ether compared to its non-deuterated analog.
Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated ether)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid. This precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the calculated half-lives of the deuterated and non-deuterated ethers.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for an in vivo pharmacokinetic study in rats to compare a deuterated ether and its non-deuterated analog.
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) after oral administration.
Materials:
-
Test compounds (deuterated and non-deuterated ether)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both compounds.
-
Visualizations
Caption: Cytochrome P450-mediated metabolism of a deuterated ether.
Caption: General workflow for metabolic studies using deuterated ethers.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel (Hypothetical) Approach for Quantitative Proteomics using Benzylmethylether-d2
Introduction
Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples. Isotopic labeling strategies, where samples are differentially labeled with light and heavy isotopes, are a robust method for accurate relative quantification. While amine-reactive isobaric tags like TMT and iTRAQ are widely used, there is continuous exploration of novel derivatization chemistries that target other functional groups to expand the toolkit of proteomics researchers.
This application note describes a hypothetical workflow for the use of Benzylmethylether-d2 as a novel isotopic labeling reagent for quantitative proteomics. It is proposed that under specific activation conditions, this compound can be used to derivatize peptide carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues). The "light" version, unlabeled Benzylmethylether, would be used to label the control sample, while the deuterated ("heavy") version, this compound, would label the experimental sample. The resulting mass shift of 2 Da per derivatized site allows for the relative quantification of peptides at the MS1 level. This method offers a potential alternative to existing labeling strategies and may provide different fragmentation characteristics that could be advantageous for specific applications.
Disclaimer: The following protocols and applications are hypothetical and based on established principles of chemical derivatization and quantitative proteomics. To date, there is no published literature specifically detailing the use of this compound for this purpose.
Experimental Protocols
Protein Extraction, Reduction, Alkylation, and Digestion
This initial phase of the protocol follows standard bottom-up proteomics procedures to prepare peptides from protein samples.
Materials and Reagents:
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 5% formic acid)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets or homogenize tissue in Lysis Buffer.
-
Sonicate the sample on ice to ensure complete lysis and shear nucleic acids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solutions with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
Isotopic Labeling with Benzylmethylether (Light) and this compound (Heavy)
This section details the hypothetical derivatization of peptide carboxyl groups. This proposed reaction would likely require an activating agent to facilitate the esterification.
Materials and Reagents:
-
Dried peptides from control ("Light") and experimental ("Heavy") samples.
-
Anhydrous dimethylformamide (DMF)
-
Benzylmethylether (for "Light" labeling)
-
This compound (for "Heavy" labeling)
-
Activating agent (e.g., a carbodiimide (B86325) such as EDC, with an additive like HOBt)
-
Quenching solution (e.g., hydroxylamine (B1172632) solution)
-
C18 SPE cartridges for cleanup
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM solution of the activating agent (e.g., EDC/HOBt) in anhydrous DMF.
-
Prepare a 200 mM solution of Benzylmethylether in anhydrous DMF.
-
Prepare a 200 mM solution of this compound in anhydrous DMF.
-
-
Derivatization Reaction:
-
Reconstitute the dried control peptides in the Benzylmethylether solution.
-
Reconstitute the dried experimental peptides in the this compound solution.
-
Add the activating agent solution to each peptide sample.
-
Incubate the reactions for 2 hours at 37°C with gentle shaking.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the derivatization.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Cleanup:
-
Combine the "Light" and "Heavy" labeled peptide samples in a 1:1 ratio.
-
Desalt the combined sample using C18 SPE cartridges.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
LC-MS/MS Analysis
Materials and Reagents:
-
LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
-
A high-resolution mass spectrometer coupled to a nano-flow HPLC system.
Protocol:
-
Sample Reconstitution:
-
Reconstitute the dried, labeled peptides in a suitable volume of LC loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto a nano-flow HPLC system.
-
Separate peptides using a gradient of increasing acetonitrile concentration over a suitable time (e.g., 60-120 minutes).
-
-
Mass Spectrometry Data Acquisition:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans (MS1) at high resolution (e.g., 60,000) to detect the "Light" and "Heavy" peptide pairs.
-
Select the most intense precursor ions for fragmentation (MS2) using a suitable fragmentation method (e.g., HCD or CID).
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.
-
Data Presentation and Analysis
Data Analysis Workflow
-
Peptide Identification:
-
Process the raw MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Define the mass modifications for the "Light" (Benzyl esterification) and "Heavy" (Deuterated benzyl (B1604629) esterification) labels on Asp, Glu, and peptide C-termini as variable modifications.
-
-
Peptide Quantification:
-
The software will identify peptide pairs based on their mass difference (2 Da per labeled site) and co-elution profile.
-
Quantification is performed by calculating the ratio of the integrated peak areas of the "Heavy" and "Light" peptide forms from the MS1 spectra.
-
-
Protein Quantification and Statistical Analysis:
-
Protein abundance ratios are inferred from the median or mean of the corresponding peptide ratios.
-
Perform statistical analysis to determine significantly up- or down-regulated proteins.
-
Hypothetical Quantitative Data
Table 1: Representative Peptides Quantified Using this compound Labeling
| Peptide Sequence | Protein | Labeled Sites | Light m/z | Heavy m/z | Ratio (Heavy/Light) |
| VDLMGAEIVK | Protein A | 2 (D, E) | 580.32 | 582.32 | 2.54 |
| FDEEFLK | Protein B | 3 (D, E, E) | 489.23 | 492.23 | 0.48 |
| YLGYLEQLLR | Protein C | 1 (E) | 634.87 | 635.87 | 1.05 |
| AGLEVIQNEK | Protein D | 2 (E, E) | 579.81 | 581.81 | 3.12 |
Table 2: Summary of Quantified Proteins
| Protein Accession | Gene Name | Number of Peptides | Average Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | 15 | 1.02 | 0.89 | Unchanged |
| P60709 | ACTB | 12 | 2.89 | 0.002 | Up-regulated |
| P08670 | VIM | 9 | 0.51 | 0.005 | Down-regulated |
| Q06830 | HSP90B1 | 7 | 3.05 | 0.001 | Up-regulated |
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Hypothetical reaction for labeling peptide carboxyl groups.
Application Note: Protocol for the Use of Benzylmethylether-d2 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) in environmental samples is crucial for monitoring pollution and ensuring public safety. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose. The use of a deuterated internal standard is best practice for achieving high accuracy and precision, as it corrects for variations in sample extraction, matrix effects, and instrument response.[1][2][3] Benzylmethylether-d2 is a suitable deuterated internal standard for the analysis of various VOCs, particularly those with similar chemical properties. This application note provides a detailed protocol for the use of this compound as an internal standard for the analysis of VOCs in water samples by purge and trap GC-MS, based on methodologies adapted from U.S. EPA Methods 524.2 and 8260.[4][5]
Physicochemical Properties of Benzylmethylether
Understanding the properties of the internal standard is critical for method development. The physicochemical properties of the non-deuterated form, Benzylmethylether, are summarized below and are expected to be very similar for the deuterated analog.
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molar Mass | 122.16 g/mol |
| Boiling Point | 171-174°C |
| Density | 0.987 g/mL at 25°C |
| Water Solubility | Practically insoluble |
| Vapor Pressure | 1.65 mmHg at 25°C |
Data sourced from various chemical suppliers.[6][7]
Experimental Protocol
This protocol is intended for the analysis of VOCs in aqueous samples.
Materials and Reagents
-
This compound standard solution: Certified reference material, 1000 µg/mL in methanol.
-
Methanol: Purge and trap grade.
-
Reagent Water: Organic-free water.
-
Target VOC standards: Certified reference materials of the analytes of interest.
-
Sample collection vials: 40 mL glass vials with PTFE-lined septa.
-
Microsyringes: Various sizes (10 µL, 25 µL, 100 µL, 500 µL).
Preparation of Standard Solutions
2.1. Internal Standard Stock Solution (25 mg/L):
-
Allow the certified this compound standard (1000 µg/mL) to come to room temperature.
-
In a 10 mL volumetric flask, add approximately 5 mL of methanol.
-
Using a microsyringe, add 250 µL of the 1000 µg/mL this compound standard to the flask.
-
Bring the flask to volume with methanol, cap, and invert several times to mix thoroughly.
-
Store the stock solution at 4°C in an amber vial.
2.2. Calibration Standards:
-
Prepare a stock solution of the target VOCs in methanol.
-
Create a series of calibration standards at a minimum of five concentration levels by spiking reagent water with the target VOC stock solution.
-
To each calibration standard (and all samples and blanks), add the this compound internal standard to a final concentration of 5 µg/L. For a 5 mL sample, this can be achieved by adding 1 µL of the 25 mg/L internal standard stock solution.[5]
-
Ensure the internal standard concentration is consistent across all standards, blanks, and samples.[3]
Sample Preparation and Analysis
3.1. Sample Collection:
-
Collect water samples in 40 mL vials, ensuring no headspace (zero air bubbles).
-
If residual chlorine is present, the sample must be dechlorinated.
-
Preserve the samples as required by the specific regulatory method being followed (e.g., acidification with HCl).
3.2. Sample Spiking:
-
For each 5 mL sample aliquot to be analyzed, spike with 1 µL of the 25 mg/L this compound internal standard stock solution to achieve a concentration of 5 µg/L.
3.3. GC-MS Analysis (Purge and Trap):
-
Purge and Trap Parameters:
-
Sample Volume: 5 mL
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Desorb Time: 2 minutes
-
Desorb Temperature: 225°C
-
Bake Temperature: 250°C
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
-
Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 3 min.
-
Carrier Gas: Helium, constant flow.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-300 amu
-
Scan Mode: Full Scan
-
Quantitation Ions for this compound: To be determined by analyzing the standard, but likely m/z 91, 124.
-
Data Presentation: Performance Characteristics
The following table summarizes the expected performance data for a method utilizing this compound as an internal standard for the analysis of representative VOCs. This data is illustrative and should be confirmed during method validation.
| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² | Method Detection Limit (MDL) (µg/L) | Precision (%RSD, n=7 at 5 µg/L) | Recovery (%) |
| Benzene | 6.2 | 0.5 - 50 | >0.998 | 0.15 | < 5 | 95 - 105 |
| Toluene | 8.5 | 0.5 - 50 | >0.999 | 0.12 | < 5 | 97 - 103 |
| Ethylbenzene | 10.1 | 0.5 - 50 | >0.998 | 0.18 | < 6 | 94 - 106 |
| m,p-Xylene | 10.3 | 1.0 - 100 | >0.997 | 0.25 | < 7 | 92 - 108 |
| o-Xylene | 10.8 | 0.5 - 50 | >0.998 | 0.16 | < 6 | 95 - 105 |
| This compound (IS) | 11.5 | N/A | N/A | N/A | < 15 (Area) | N/A |
Experimental Workflow and Logical Relationships
The overall workflow for the analysis of environmental samples using an internal standard is depicted below.
Caption: Workflow for VOC analysis using this compound internal standard.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard in the GC-MS analysis of volatile organic compounds in environmental water samples. The use of a deuterated internal standard is a robust technique that improves the accuracy and reliability of analytical data by correcting for variations during sample preparation and analysis.[1][2] The provided protocol, adapted from established EPA methods, offers a reliable starting point for laboratories to develop and validate their own methods for environmental monitoring. The expected performance characteristics demonstrate the suitability of this approach for sensitive and precise quantification of common VOCs.
References
- 1. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. epa.gov [epa.gov]
- 5. floridadep.gov [floridadep.gov]
- 6. chembk.com [chembk.com]
- 7. Benzyl methyl ether | 538-86-3 [chemicalbook.com]
Application Note & Protocol: Quantitative Analysis of Benzylmethylether-d2 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantitative analysis of Benzylmethylether-d2 (BME-d2) in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated analog of benzyl (B1604629) methyl ether, is often used as an internal standard in pharmacokinetic and metabolic studies of pharmaceuticals and other xenobiotics due to its similar chemical and physical properties to the parent compound. This method is designed to be a robust and sensitive approach for the accurate quantification of BME-d2, which is critical in drug development for understanding the absorption, distribution, metabolism, and excretion (ADME) of parent compounds.
The protocol outlines sample preparation using liquid-liquid extraction (LLE), followed by analysis with a capillary gas chromatograph coupled to a mass spectrometer. The use of a deuterated internal standard, such as Benzylmethylether-d7, is recommended for optimal accuracy and precision.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from a plasma matrix.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., Benzylmethylether-d7 in methanol, 1 µg/mL)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of MTBE to the tube.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 2 minutes.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar to mid-polar column).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 180 °C.
-
Ramp: 30 °C/min to 280 °C, hold for 2 minutes.[1]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
This compound (Analyte): The molecular ion of unlabeled benzyl methyl ether is m/z 122.[2] The primary fragment is the tropylium (B1234903) ion at m/z 91. For the d2 analog, where the deuterium (B1214612) atoms are on the methyl group, the molecular ion will be at m/z 124, and the tropylium ion will remain at m/z 91. Another significant fragment for ethers is the cleavage at the C-O bond. For this compound, this would result in a fragment of [M-CD2H]+ which is not a primary ion. Therefore, the recommended ions are:
-
Quantification Ion: m/z 124 (Molecular Ion)
-
Qualifier Ion: m/z 91 (Tropylium Ion)
-
-
Benzylmethylether-d7 (Internal Standard): For a d7 analog (e.g., deuteration on the benzyl ring and methyl group), the molecular ion would be at m/z 129.
-
Quantification Ion: m/z 129 (Molecular Ion)
-
Qualifier Ion: m/z 98 (Deuterated Tropylium Ion)
-
-
Data Presentation
The following table summarizes the expected quantitative performance of the method. This data is representative and should be confirmed through method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Parameters
This diagram shows the relationship between different stages of the analysis and the key parameters to control.
Caption: Key stages and their relationships in the analytical method.
References
Application Note: Quantification of Analytes Using Deuterated Internal Standards in LC-MS
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the accurate quantification of small molecules in complex biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization.[2][4][5] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring similar extraction recovery and co-elution, and experiencing the same degree of matrix effects.[2][5]
This application note provides a generalized protocol for the quantification of a target analyte in human plasma using a deuterated internal standard and LC-MS/MS. While the user requested a specific protocol for Benzylmethylether-d2, extensive searches did not yield specific applications of this compound as an internal standard for analyte quantification. Therefore, this document outlines a representative workflow using a hypothetical analyte, "SynthOpioid-X," and its corresponding deuterated internal standard, "SynthOpioid-X-d2." This protocol is intended to serve as a template for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Analytes: SynthOpioid-X (certified reference material), SynthOpioid-X-d2 (isotopic purity ≥98%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
-
Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of SynthOpioid-X and SynthOpioid-X-d2 and dissolve each in 1 mL of methanol to create individual stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of SynthOpioid-X by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the intermediate stock solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the SynthOpioid-X-d2 primary stock solution with acetonitrile to achieve a final concentration of 10 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (10 ng/mL SynthOpioid-X-d2 in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well collection plate or an autosampler vial.
-
Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid.
-
Cap the plate or vial and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may require optimization for specific analytes and instrumentation.
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or equivalent |
| Column: | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 50 mm) or equivalent |
| Mobile Phase A: | 0.1% Formic acid in water |
| Mobile Phase B: | 0.1% Formic acid in acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
| Gradient: | 5% B to 95% B over 5.0 min, hold at 95% B for 1 min, return to 5% B at 6.1 min, and re-equilibrate for 1.9 min. Total run time: 8.0 min.[5] |
| Mass Spectrometer: | SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature: | 500°C |
| IonSpray Voltage: | 5500 V |
| Curtain Gas: | 30 psi |
| Collision Gas: | Medium |
| MRM Transitions: | To be determined by infusion of individual standard solutions. For example: |
| SynthOpioid-X: Q1: 315.2 m/z -> Q3: 188.1 m/z (Quantifier), 105.1 m/z (Qualifier) | |
| SynthOpioid-X-d2: Q1: 317.2 m/z -> Q3: 190.1 m/z |
Data Presentation
Quantitative data should be presented in clear and concise tables to allow for easy comparison of results.
Table 1: Calibration Curve Parameters for SynthOpioid-X
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Correlation Coefficient (r²) |
| SynthOpioid-X | 0.1 - 100 | Linear | 1/x² | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.3 | 0.29 | 96.7 | 5.8 |
| Mid QC | 30 | 31.2 | 104.0 | 4.2 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for the quantification of SynthOpioid-X in plasma.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Benzylmethylether-d2 for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex matrices. The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to the sample. By measuring the ratio of the unlabeled analyte to the labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the internal standard compensates for sample loss during preparation and variations in instrument response.
Benzylmethylether-d2 (BM-d2) is the deuterium-labeled analogue of benzyl (B1604629) methyl ether. Its physicochemical properties are nearly identical to the unlabeled compound, making it an ideal internal standard for the quantification of benzyl methyl ether or structurally similar compounds by IDMS. This document provides a generalized framework and key considerations for the development and application of analytical methods using this compound in IDMS.
Note: While this compound is commercially available, specific published applications detailing its use as an internal standard in peer-reviewed literature are not readily found. Therefore, the following protocols and data are presented as a representative template for method development, based on established principles of isotope dilution mass spectrometry.
Key Applications
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Potential areas of application include:
-
Environmental Monitoring: Quantification of benzyl methyl ether, a potential volatile organic compound (VOC), in air, water, and soil samples.
-
Food and Fragrance Analysis: Determination of benzyl methyl ether as a fragrance component or potential contaminant in food and cosmetic products.
-
Industrial Hygiene: Monitoring workplace exposure to benzyl methyl ether.
-
Metabolism Studies: While less common for this specific molecule, deuterated standards are crucial in pharmacokinetic and metabolism studies.
Experimental Protocols
The following sections outline a general protocol for the quantification of an analyte (in this case, hypothetically benzyl methyl ether) using this compound as an internal standard coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Standards and Reagents
-
Analyte Stock Solution (e.g., Benzyl Methyl Ether): Prepare a stock solution of unlabeled benzyl methyl ether in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (e.g., analyte-free water, air sampling sorbent tube extract, or a representative cosmetic base). The concentration of the internal standard should be kept constant across all calibration standards and samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Sample Preparation
The choice of sample preparation technique will depend on the matrix. A generalized liquid-liquid extraction (LLE) protocol for an aqueous sample is provided below.
-
Spiking: To a known volume of the sample (e.g., 1 mL of a water sample), add a precise volume of the this compound internal standard working solution.
-
Extraction: Add a suitable extraction solvent (e.g., 2 mL of ethyl acetate).
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to achieve phase separation.
-
Collection: Carefully transfer the organic layer to a clean vial.
-
Drying: The extract can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of volatile compounds like benzyl methyl ether.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity. Specific ions for the analyte and the internal standard are monitored.
-
Data Presentation
The following tables provide an illustrative example of the quantitative data that would be generated during method validation.
Table 1: Illustrative GC-MS SIM Parameters
| Compound | Precursor Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Methyl Ether | 122 | 91 | 77 |
| This compound | 124 | 93 | 79 |
Table 2: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 350,112 | 0.0435 |
| 5 | 76,890 | 348,987 | 0.2203 |
| 10 | 155,432 | 352,345 | 0.4411 |
| 50 | 780,123 | 349,876 | 2.2297 |
| 100 | 1,567,890 | 351,098 | 4.4657 |
| Linearity (r²) | 0.9995 |
Table 3: Illustrative Method Validation Data (Accuracy and Precision)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 2 | 2.05 | 102.5 | 4.8 |
| Medium | 40 | 39.2 | 98.0 | 3.5 |
| High | 80 | 81.1 | 101.4 | 2.9 |
Mandatory Visualizations
Caption: General experimental workflow for IDMS.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry offers a robust and reliable approach for the accurate quantification of benzyl methyl ether and potentially other structurally related volatile organic compounds. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and implement high-quality analytical methods. The inherent advantages of IDMS, including compensation for matrix effects and procedural losses, ensure the generation of defensible and high-precision data critical in research, drug development, and regulatory compliance.
Application Notes and Protocols for Employing Benzylmethylether-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzylmethylether-d2 in pharmacokinetic (PK) studies. The content covers the scientific rationale, detailed experimental protocols, and data interpretation, emphasizing the impact of deuteration on drug metabolism and pharmacokinetics.
Introduction: The Role of Deuteration in Pharmacokinetics
Deuterium (B1214612) (²H), a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium at specific metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[1]
This slower metabolism can lead to:
-
Increased metabolic stability : The drug candidate is less susceptible to breakdown by enzymes.[1]
-
Reduced clearance (CL) : The rate at which the drug is removed from the body is decreased.
-
Increased half-life (t½) : The drug remains in the systemic circulation for a longer duration.
-
Increased overall drug exposure (AUC) : The total amount of drug that reaches the bloodstream over time is higher.
-
Potential for lower and less frequent dosing : Improved pharmacokinetic profiles may allow for more convenient dosing regimens for patients.[1]
This compound, with deuterium atoms strategically placed on the methyl group, serves as an excellent model compound to investigate these principles. Its metabolism is expected to be mediated by Cytochrome P450 (CYP450) enzymes, which are responsible for the O-demethylation of many ether-containing compounds.
Data Presentation: Hypothetical Pharmacokinetic Comparison
Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Benzylmethylether | 15 | 46.2 |
| This compound | 45 | 15.4 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Benzylmethylether | This compound | Expected Change with Deuteration | Rationale |
| Cmax (ng/mL) | 800 | 1200 | Increase | Slower first-pass metabolism can lead to a higher peak plasma concentration. |
| Tmax (h) | 0.5 | 0.75 | Slight Increase | Slower metabolism may slightly delay the time to reach peak concentration. |
| AUC (0-t) (ng·h/mL) | 2400 | 7200 | Significant Increase | Reduced metabolic clearance results in greater overall drug exposure. |
| Half-life (t½, h) | 2.5 | 7.5 | Increase | Slower metabolism extends the time the drug remains in the body. |
| Clearance (CL/F, L/h/kg) | 10.4 | 3.5 | Decrease | The kinetic isotope effect directly reduces the rate of metabolic clearance. |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Benzylmethylether and this compound in human liver microsomes.
Materials:
-
Benzylmethylether and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound not being tested)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: Prepare a stock solution of each test compound (1 mM in DMSO). Dilute the stock solutions in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Microsomal Incubation:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system. The final protein concentration should be optimized (e.g., 0.5 mg/mL).
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and CL/F) of Benzylmethylether and this compound following oral administration to rats.
Materials:
-
Benzylmethylether and this compound
-
Sprague-Dawley rats (male, 200-250 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of either Benzylmethylether or this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Benzylmethylether and this compound in rat plasma.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Sample Analysis: Analyze the plasma samples to determine the drug concentrations at each time point.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to determine include Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, and CL/F.
-
Statistically compare the pharmacokinetic parameters between the Benzylmethylether and this compound groups.
-
Mandatory Visualizations
Caption: Metabolic pathway of Benzylmethylether.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Logical relationship of deuteration effects.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Benzylmethylether-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isotopic exchange of benzylmethylether-d2.
Troubleshooting Guide
This guide addresses common issues encountered during the deuterium (B1214612) labeling of benzyl (B1604629) methyl ether at the benzylic position.
| Issue | Potential Cause | Recommended Solution |
| Low Deuterium Incorporation | 1. Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrate and conditions. 2. Insufficient Deuterium Source: The amount of deuterated solvent or reagent may be too low to drive the equilibrium towards the deuterated product.[1] 3. Moisture Contamination: Traces of water can compete with the deuterium source, leading to H/H exchange instead of H/D exchange. 4. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalyst turnover or too high, leading to side reactions. | 1. Catalyst Screening: Test different catalysts known for benzylic C-H activation, such as Iridium-based catalysts or strong bases like KOtBu.[2][3] 2. Increase Deuterium Source: Use a large excess of the deuterated solvent (e.g., DMSO-d6) or reagent (e.g., D₂O).[1] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Poor Regioselectivity (Deuteration at undesired positions) | 1. Aromatic Ring Deuteration: Under certain conditions (e.g., strong acid or base catalysis), exchange can occur on the aromatic ring, particularly at the ortho and para positions.[2] 2. Methyl Group Deuteration: While less likely due to lower acidity, some conditions might promote exchange at the methyl ether group. | 1. Use of Directed Catalysis: Employ a catalyst system known for selective benzylic C-H activation. Iridium catalysts with specific ligands have shown high ortho-selectivity in related systems, which can be adapted to favor benzylic positions.[2] 2. Control of Basicity/Acidity: Avoid overly harsh acidic or basic conditions that can promote non-selective aromatic exchange. The use of milder bases like triethylamine (B128534) or DBN can offer better control.[4] |
| Product Degradation or Side Reactions | 1. Ether Cleavage: Strong acids (e.g., HI) can cleave the benzyl ether bond, leading to the formation of benzyl alcohol and methyl iodide.[5] 2. Oxidation: The benzylic position is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. 3. Polymerization: Strong acidic conditions can sometimes lead to the polymerization of benzyl alcohol, a potential byproduct of ether cleavage.[6] | 1. Avoid Strong Acids: Use non-acidic or mildly basic conditions for the exchange reaction. 2. Inert Atmosphere and Degassed Solvents: To prevent oxidation, ensure the reaction is carried out under an inert atmosphere using degassed solvents. 3. Careful Selection of Conditions: Choose reaction conditions that are known to be compatible with the benzyl ether functional group. |
| Difficulty in Product Purification | 1. Contamination with Starting Material: Incomplete reaction leads to a mixture of starting material and deuterated product, which can be difficult to separate. 2. Formation of Non-polar Byproducts: Side reactions can generate byproducts with similar polarity to the desired product. | 1. Drive Reaction to Completion: Use a higher excess of the deuterium source and optimize reaction time and temperature. Monitor the reaction by an appropriate technique (e.g., NMR, GC-MS) to ensure completion. 2. Chromatographic Purification: Employ high-performance column chromatography with a suitable solvent system to separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for base-catalyzed isotopic exchange at the benzylic position?
A1: The base-catalyzed exchange typically proceeds through the formation of a benzylic carbanion. A base abstracts a proton from the benzylic position, which is the most acidic non-aromatic C-H bond due to resonance stabilization of the resulting anion by the phenyl ring.[4] This carbanion is then quenched by a deuterium source, such as D₂O or DMSO-d6, to incorporate deuterium.
Q2: Which deuterium source is most suitable for the isotopic exchange in benzyl methyl ether?
A2: The choice of deuterium source depends on the reaction conditions:
-
D₂O (Deuterium Oxide): Often used with base catalysis. It is readily available but requires conditions that are tolerant of water.[4]
-
DMSO-d6 (Deuterated Dimethyl Sulfoxide): Can act as both the solvent and the deuterium source, particularly with strong bases like KOtBu.[3]
-
D₂ Gas: Used in transition-metal-catalyzed reactions, often with an iridium or rhodium catalyst. This method can be very clean but requires specialized equipment for handling gases.[2]
Q3: Can I use acidic conditions for the isotopic exchange?
A3: While acid-catalyzed H/D exchange on aromatic rings is known, it is generally not recommended for benzyl methyl ether. Strong acids can cause cleavage of the ether linkage, leading to undesired byproducts like benzyl alcohol and methyl iodide.[5]
Q4: How can I monitor the progress of the isotopic exchange reaction?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
¹H NMR Spectroscopy: Disappearance of the benzylic proton signal (typically a singlet around 4.5 ppm) indicates successful deuteration.
-
Mass Spectrometry (MS): An increase in the molecular weight of the product by two mass units (for d2) will confirm deuterium incorporation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the conversion and check for the formation of volatile byproducts.
Q5: What are some common catalysts used for benzylic deuteration?
A5: Several types of catalysts can be effective:
-
Transition Metal Catalysts: Iridium complexes are particularly effective for directed C-H activation and isotopic exchange.[2]
-
Alkali-Metal Bases: Strong bases like potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d6 can facilitate the exchange.[3]
-
Amine Bases: For substrates with activated benzylic protons (e.g., with electron-withdrawing groups on the ring), milder amine bases like triethylamine or DBN can be used.[4]
Experimental Protocols
Protocol 1: Base-Catalyzed Deuteration using KOtBu in DMSO-d6
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzyl methyl ether (1 equivalent).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous DMSO-d6 via syringe. Stir the solution until the benzyl methyl ether is fully dissolved. Add potassium tert-butoxide (KOtBu, 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by NMR or GC-MS).
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding D₂O. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Iridium-Catalyzed Deuteration using D₂ Gas
-
Preparation: In a glovebox, charge a pressure-rated reaction vessel with an iridium catalyst (e.g., [Ir(cod)Cl]₂) and a suitable ligand.
-
Reagent Addition: Add benzyl methyl ether and a solvent (e.g., anhydrous THF or 1,4-dioxane).
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a deuterium gas line.
-
Deuteration: Purge the vessel with D₂ gas (3-4 cycles). Pressurize the vessel to the desired pressure with D₂ gas and heat the reaction mixture with stirring.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the D₂ gas.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange in this compound.
Caption: Simplified mechanism of base-catalyzed benzylic H/D exchange.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The heating of benzyl methyl ether with HI produces majorly [allen.in]
- 6. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Quantification with Benzylmethylether-d2 Internal Standard
Welcome to the technical support center for optimizing your analytical quantification using Benzylmethylether-d2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
-
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
-
Assess Internal Standard Purity: The this compound standard may contain unlabeled analyte as an impurity, leading to a constant positive bias in your results.[4]
-
Solution: Always check the certificate of analysis (CoA) for your internal standard to confirm its chemical and isotopic purity.[5] If you suspect impurities, you may need to analyze the standard by itself.
-
-
Check for Deuterium (B1214612) Exchange: The deuterium atoms on your internal standard may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are in chemically labile positions. This can decrease the internal standard signal and lead to an overestimation of the analyte concentration.[4]
-
Solution: Ensure the deuterium labels on this compound are on stable positions (e.g., on the methyl or benzyl (B1604629) group, away from potential exchange sites). Use aprotic solvents where possible if exchange is suspected.
-
-
Issue 2: Poor Linearity in Calibration Curve
-
Question: My calibration curve is non-linear, especially at higher concentrations. What could be the cause and how can I fix it?
-
Answer: Non-linearity in your calibration curve when using a deuterated internal standard can be due to several factors, most commonly ion source saturation or "cross-talk" between the analyte and the internal standard.[4]
Troubleshooting Steps:
-
Investigate Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization, which can lead to a disproportionate response.[4]
-
Evaluate Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially with a D2-labeled standard where the mass difference is small.[4][7] This interference is more pronounced at high analyte concentrations and can artificially inflate the internal standard signal, leading to a non-linear curve.[7]
-
Solution: Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte's isotopic contribution and the internal standard's signal. If cross-talk is significant, you may need to use an internal standard with a higher mass difference (e.g., D3 or higher).
-
-
Issue 3: Variable Internal Standard Response
-
Question: The peak area of my this compound internal standard is highly variable across my sample set. Why is this happening?
-
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the standard.[1]
Troubleshooting Steps:
-
Assess Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][8][9]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.[1] This involves comparing the internal standard's peak area in a neat solution to its peak area in a post-extraction spiked blank matrix sample. Improving sample clean-up procedures can also help remove interfering matrix components.[1][10]
-
-
Evaluate Internal Standard Stability: The this compound may be degrading in the sample matrix or during sample processing.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal concentration for my this compound internal standard?
-
A1: There is no single universal concentration. A general guideline is to use a concentration that is in the middle of your calibration curve's range.[6] The optimal concentration should provide a strong, reproducible signal with a precision of better than 2% relative standard deviation (RSD) in replicate measurements.[6]
-
-
Q2: Should I add the this compound internal standard at the same concentration to all samples?
-
A2: Yes, absolutely. It is critical to add the same amount of the internal standard to every sample, including calibration standards, quality controls, and unknown samples, to ensure accurate and precise quantification.[6]
-
-
Q3: Can the position of the deuterium labels on this compound affect my results?
-
A3: Yes. The deuterium labels should be in a stable position where they will not exchange with hydrogen atoms from the solvent or matrix.[4] For this compound, labeling on the methyl or benzyl group is generally stable. Avoid labeling on exchangeable sites like hydroxyl or amine groups if they were present.
-
-
Q4: How does a deuterated internal standard like this compound compensate for matrix effects?
-
A4: Because deuterated internal standards are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[9] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[9]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data that can be expected when using a deuterated internal standard.
Table 1: Representative Linearity and Precision Data
| Parameter | Typical Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Table 2: Example of Matrix Effect and Recovery Assessment
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) | Recovery (%) |
| Neat Solution (Standard) | 1,200,000 | 600,000 | 2.00 | N/A | N/A |
| Pre-spiked Matrix Extract | 1,020,000 | 510,000 | 2.00 | 85 | 85 |
| Post-spiked Matrix Extract | 1,080,000 | 540,000 | 2.00 | 90 | N/A |
Note: These are example values. Actual results will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Protocol 1: Quantification in Plasma using LC-MS/MS
-
Preparation of Standards and Internal Standard Solution:
-
Prepare a primary stock solution of your analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the analyte stock solution.
-
Prepare an internal standard working solution of this compound at a concentration that falls within the mid-range of the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor and product ions), declustering potential, and collision energy for both the analyte and this compound.[12]
-
-
Protocol 2: Quantification in a Solid Matrix using GC-MS
-
Preparation of Standards and Internal Standard Solution:
-
Follow the same procedure as in Protocol 1, using a solvent compatible with GC-MS analysis (e.g., ethyl acetate).
-
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex or sonicate for 15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it into a GC vial.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and this compound.
-
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing your quantification experiments.
Caption: Troubleshooting workflow for inaccurate quantification results.
Caption: Workflow for selecting the optimal internal standard concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Benzylmethylether-d2 in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzylmethylether-d2 in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic media?
Benzyl (B1604629) ethers, including this compound, are generally susceptible to cleavage in the presence of strong acids.[1][2] The stability is highly dependent on the acid strength, concentration, temperature, and reaction time. While they can be stable under moderately acidic conditions, strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are known to effectively cleave the ether bond.[2][3] Hydrochloric acid (HCl) is generally less effective.[3]
Q2: How does the deuterium (B1214612) labeling in this compound affect its stability in acidic media?
The deuterium atoms on the benzylic carbon (the -CD2- group) are expected to confer a modest increase in stability against acid-catalyzed cleavage compared to the non-deuterated analogue. This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond has a higher bond dissociation energy than a carbon-hydrogen (C-H) bond.[4] Cleavage of the benzyl ether bond often proceeds through an SN1-type mechanism involving the formation of a benzyl carbocation. The formation of this carbocation is the rate-determining step, and the presence of deuterium at the benzylic position can slow this step, thus enhancing the overall stability of the molecule.
Q3: What are the expected degradation products of this compound in acidic media?
The acid-catalyzed cleavage of this compound is expected to yield methanol (B129727) and a deuterated benzyl species. In the presence of a nucleophilic acid like HBr or HI, the final products would be methanol and benzyl bromide-d2 or benzyl iodide-d2, respectively. Under aqueous acidic conditions without a strong nucleophile, benzyl alcohol-d2 and methanol would be the primary degradation products.
Q4: Can I use this compound as a protecting group in acidic conditions?
The use of a benzyl ether as a protecting group in the presence of acid requires careful consideration of the reaction conditions. It may be suitable for reactions involving weak or moderately acidic conditions, especially at low temperatures. However, it is not recommended for reactions requiring strong acids, as deprotection (cleavage) is likely to occur.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in acidic media.
Issue 1: My this compound is degrading unexpectedly during my reaction in acidic media.
-
Question: I am observing significant degradation of my this compound even under what I considered to be mild acidic conditions. What could be the cause?
-
Answer:
-
Acid Strength and Concentration: Even moderately acidic conditions can lead to cleavage, especially at elevated temperatures or over extended reaction times.[6] The pKa of the acid and its concentration are critical factors.
-
Temperature: The rate of acid-catalyzed ether cleavage is highly temperature-dependent. Running reactions at elevated temperatures will significantly accelerate the degradation of the benzyl ether.
-
Presence of Strong Nucleophiles: The presence of nucleophiles like bromide or iodide ions can facilitate the cleavage reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, perform your reaction at a lower temperature to minimize the rate of ether cleavage.
-
Use a Weaker Acid: If your reaction chemistry allows, consider using a weaker acid or a buffered acidic solution.
-
Reduce Reaction Time: Monitor your reaction closely and minimize the exposure time to the acidic medium.
-
Change the Solvent: The solvent can influence the acidity of the medium. Consider using a less polar solvent if compatible with your reaction.
-
-
Issue 2: I am trying to cleave the benzyl ether, but the reaction is slow or incomplete.
-
Question: I am using a strong acid to deprotect my compound, but the cleavage of the this compound is sluggish. Why is this happening?
-
Answer:
-
Deuterium Isotope Effect: The presence of deuterium at the benzylic position slows down the rate of cleavage compared to the non-deuterated compound due to the kinetic isotope effect.
-
Insufficient Acid Strength or Concentration: While strong acids are required, their concentration might be too low to effect efficient cleavage in a reasonable timeframe. Hydrochloric acid is notably less effective than HBr or HI.[3]
-
Low Temperature: The reaction may require heating to proceed at a practical rate. Ether cleavage often requires forcing conditions, including heat.[1]
-
Troubleshooting Steps:
-
Increase the Temperature: Carefully increase the reaction temperature to accelerate the cleavage.
-
Use a Stronger Acid: Switch to a more effective acid for ether cleavage, such as HBr or HI.
-
Increase Acid Concentration: If appropriate for your substrate, increase the concentration of the acid.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring the progress by a suitable analytical technique like TLC or HPLC.
-
-
Data Presentation
Table 1: Illustrative Relative Stability of this compound Under Various Acidic Conditions
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual degradation rates should be determined experimentally.
| Acid Condition | Acid Concentration | Temperature | Expected Relative Stability | Potential for Significant Degradation |
| Acetic Acid | 1 M | Room Temperature | High | Low |
| Trifluoroacetic Acid | 1 M | Room Temperature | Moderate | Moderate |
| Hydrochloric Acid | 1 M | Room Temperature | Moderate to High | Low to Moderate |
| Hydrochloric Acid | 6 M | 50°C | Low | High |
| Hydrobromic Acid | 1 M | Room Temperature | Low | High |
| Hydroiodic Acid | 1 M | Room Temperature | Very Low | Very High |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Media
Objective: To evaluate the stability of this compound under various acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (0.1 M and 1 M)
-
Formic acid
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
Label three sets of vials: "0.1 M HCl," "1 M HCl," and "Control."
-
To the "0.1 M HCl" vials, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
To the "1 M HCl" vials, add a known volume of the stock solution and an equal volume of 2 M HCl to achieve a final acid concentration of 1 M.
-
To the "Control" vials, add the same volume of stock solution and an equal volume of deionized water.
-
-
Incubation:
-
Place one set of vials (0.1 M HCl, 1 M HCl, and Control) at room temperature (25°C).
-
Place a second set of vials in a water bath or oven set to 60°C.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acidic samples by adding a calculated amount of a suitable base (e.g., sodium hydroxide (B78521) solution) to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using the stability-indicating HPLC method described in Protocol 2.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify any degradation products by comparing the chromatograms of the stressed samples to the control.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation (Abbreviated):
-
Specificity: Analyze blank (solvent), this compound standard, and stressed samples to demonstrate that the method can resolve the parent compound from any degradation products.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of this compound on the same day (intra-day) and on different days (inter-day).
Visualizations
References
Technical Support Center: Improving Accuracy with Benzylmethylether-d2 in LC-MS
Welcome to the technical support center for the use of Benzylmethylether-d2 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of their quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS?
This compound is a deuterated form of benzyl (B1604629) methyl ether, where two hydrogen atoms on the benzylic carbon have been replaced with deuterium (B1214612). It is used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS. Due to its structural similarity to analytes containing a benzyl ether moiety, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.
Q2: For which types of analytes is this compound a suitable internal standard?
This compound is an ideal internal standard for the quantification of compounds that are structurally similar to it. This includes analytes containing a benzyl ether or a methoxybenzyl group. Using a SIL-IS with high structural similarity ensures that the internal standard and the analyte behave almost identically during the analytical process.
Q3: What are the potential issues with using this compound as an internal standard?
Common issues include:
-
Poor Peak Shape: Tailing, fronting, or splitting of peaks can occur due to column degradation, improper mobile phase composition, or issues with the injection solvent.
-
Inconsistent Internal Standard Response: This can be caused by variability in sample preparation, instrument contamination, or degradation of the internal standard.
-
Chromatographic Separation from Analyte: A slight difference in retention time between the analyte and this compound can occur due to the deuterium isotope effect, potentially leading to differential matrix effects.
-
Isotopic Exchange: While the deuterium atoms on the benzylic carbon are generally stable, there is a small possibility of back-exchange with hydrogen atoms from the solvent, especially under certain pH and temperature conditions.
-
Contribution from the Analyte's Isotopes: Naturally occurring isotopes of the analyte may contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.
Troubleshooting Guides
Issue 1: Poor Peak Shape of Analyte and/or this compound
Question: Why are my peaks for the analyte and this compound showing fronting, tailing, or splitting?
Answer: Poor peak shape can be attributed to several factors:
-
Column Issues: Contamination of the column or a void at the column head can lead to distorted peaks.
-
Mobile Phase Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte/internal standard and the stationary phase can cause peak tailing.
Troubleshooting Steps:
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, consider replacing the column.
-
-
Mobile Phase and Injection Solvent Optimization:
-
Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
Adjust the mobile phase pH or organic content to minimize secondary interactions.
-
-
Inspect the LC System:
-
Check for any blockages or leaks in the tubing and fittings.
-
Issue 2: Inconsistent this compound Response
Question: I am observing a high variability in the peak area of this compound across my samples. What could be the cause?
Answer: Inconsistent internal standard response can compromise the reliability of your results. Potential causes include:
-
Pipetting Errors: Inaccurate or inconsistent addition of the internal standard solution to the samples.
-
Sample Preparation Variability: Inconsistent extraction recovery between samples.
-
Degradation: this compound may degrade in the sample matrix or on the autosampler. Benzyl ethers can be susceptible to oxidation.
-
Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 3: Chromatographic Separation of Analyte and this compound
Question: My analyte and this compound are not co-eluting perfectly. Why is this happening and is it a problem?
Answer: A slight separation between a deuterated internal standard and the analyte is known as the "isotope effect" and is not uncommon. However, if the separation is significant, it can lead to the analyte and internal standard eluting in regions with different matrix effects, which can negatively impact accuracy.
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Adjust the mobile phase gradient to make it shallower.
-
Experiment with different column temperatures.
-
-
Evaluate Different Columns:
-
Test a column with a different stationary phase chemistry.
-
-
Consider a Different Internal Standard:
-
If co-elution cannot be achieved, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better option if available.
-
Experimental Protocol: Quantification of a Hypothetical Analyte (Benzyloxyphenone) using this compound
This protocol outlines a general procedure for the quantification of a hypothetical analyte, "Benzyloxyphenone," in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Benzyloxyphenone reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid
-
Human plasma (blank)
-
Deionized water
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Benzyloxyphenone in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Calibration Standards: Serially dilute the analyte stock solution with methanol:water (1:1) to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram:
Caption: Experimental workflow for sample preparation.
4. LC-MS Conditions
| Parameter | Condition |
| LC System | Standard UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzyloxyphenone: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
Quantitative Data Summary
The following tables present hypothetical data from a method validation study for the quantification of Benzyloxyphenone using this compound as an internal standard.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,234 | 56,789 | 0.022 | 1.05 | 105.0 |
| 5 | 6,170 | 57,123 | 0.108 | 4.90 | 98.0 |
| 25 | 30,850 | 56,987 | 0.541 | 25.5 | 102.0 |
| 100 | 123,400 | 57,345 | 2.152 | 98.9 | 98.9 |
| 500 | 617,000 | 56,890 | 10.846 | 503.2 | 100.6 |
| 1000 | 1,234,000 | 57,012 | 21.644 | 995.8 | 99.6 |
| Linearity (r²) | - | - | - | 0.9992 | - |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.2 |
| Medium QC | 75 | 76.8 | 102.4 | 3.1 |
| High QC | 750 | 742.5 | 99.0 | 2.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Benzyloxyphenone | This compound |
| Recovery (%) | 85.2 | 86.1 |
| Matrix Factor | 0.92 | 0.91 |
| IS-Normalized Matrix Factor | 1.01 | - |
A logical diagram illustrating the relationship between matrix effect, recovery, and the use of an internal standard is provided below.
Caption: Impact of matrix effects and the role of an internal standard.
Technical Support Center: Benzylmethylether-d2 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzylmethylether-d2 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of benzyl (B1604629) methyl ether. Its primary application is as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is used to correct for variability in sample extraction, injection, and ionization.[1]
Q2: How should this compound be stored?
To ensure its stability, this compound should be stored under the recommended conditions provided in its Certificate of Analysis.[1] Generally, it is advisable to store it in a cool, dry place, away from excessive heat and light, and in a tightly sealed container to prevent degradation.[2] Long-term storage may lead to degradation, so it is recommended to request updated safety data sheets for products stored for extended periods.[2]
Q3: What are the common causes of signal instability or loss when using this compound?
Signal instability or complete loss of the internal standard can arise from several factors:
-
Degradation: this compound, like other benzyl ethers, can be prone to peroxide formation over time, especially with prolonged exposure to air and light.[3]
-
Adsorption: Active sites in the GC inlet liner or on the analytical column can lead to the adsorption of the analyte, resulting in poor peak shape and reduced signal intensity.[4]
-
Leaks: Leaks in the GC or LC system can cause fluctuations in the carrier gas or solvent flow, leading to inconsistent signal.[4]
-
Ion Source Contamination: A contaminated ion source in the mass spectrometer can suppress the signal of the internal standard.[4]
Q4: My this compound peak is showing poor peak shape (e.g., tailing or fronting). What should I do?
Poor peak shape is often indicative of issues within the chromatographic system. Here are some troubleshooting steps:
-
Check for Active Sites: Deactivate the GC inlet liner or use a liner with built-in deactivation. Conditioning the GC column according to the manufacturer's instructions can also help.[4]
-
Optimize Temperatures: Ensure the injector and transfer line temperatures are appropriate to prevent condensation or degradation. For GC-MS, an injector temperature of 250-280 °C is a good starting point.[4]
-
Column Contamination: If the column is contaminated, consider baking it out at a high temperature (within the column's limits). If the problem persists, trimming a small portion (10-20 cm) from the injector end of the column may be necessary.[4]
Q5: I am observing inaccurate quantification. What could be the cause?
Inaccurate quantification when using a deuterated internal standard can be due to:
-
Isotopic Interference: Naturally occurring isotopes of the analyte you are quantifying can potentially interfere with the signal of the deuterated internal standard, especially if only two deuterium (B1214612) atoms are present.[5] This can lead to a falsely high internal standard signal and consequently, an underestimation of the analyte concentration.[5]
-
Deuterium Exchange: There is a possibility of back-exchange of deuterium atoms for hydrogen atoms, which would alter the mass-to-charge ratio and affect quantification.[6]
-
Non-coelution: If the internal standard does not chromatographically co-elute with the analyte, it cannot effectively compensate for variations during the analysis. This can be addressed by optimizing the chromatographic method.
Troubleshooting Guide
Problem: No or Low Signal for this compound
This is a critical issue that needs to be addressed to ensure reliable quantification. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for no or low internal standard signal.
Problem: Poor Peak Shape
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzylmethylether-d2 for LC-MS Analysis
Welcome to the technical support center for the optimization of Benzylmethylether-d2 (BME-d2) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). In isotope dilution mass spectrometry, a known amount of BME-d2 is added to samples at the beginning of the sample preparation process.[1][2] Because it is chemically almost identical to the non-labeled analyte (Benzylmethylether), it co-elutes and experiences similar ionization effects in the mass spectrometer.[3][4] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[2][4]
Q2: What are the key considerations when selecting a deuterated internal standard like this compound?
When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The internal standard should have a high degree of deuteration and be free from contamination with the non-labeled analyte.
-
Mass Shift: The mass difference between the deuterated standard and the analyte should be sufficient to prevent isotopic crosstalk. A mass increase of +6 or +7 is often recommended to avoid interference from the natural mass distribution of the analyte.[4]
-
Chemical Stability: The deuterium (B1214612) labels should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[5]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time.[2]
Q3: Why is my this compound eluting at a slightly different retention time than the non-deuterated analyte?
This phenomenon is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can make the deuterated compound slightly less hydrophobic, leading to a small decrease in retention time compared to its non-deuterated counterpart. The magnitude of this shift depends on the number and location of the deuterium atoms, as well as the chromatographic conditions.[6]
Q4: How do I determine the optimal concentration of this compound for my assay?
The optimal concentration of your internal standard is critical for data accuracy. While there is no single universal concentration, a general guideline is to use a concentration that provides a signal intensity that is roughly one-third to one-half of the upper limit of quantification (ULOQ) of your analyte.[7] This helps to ensure a robust signal without saturating the detector. In some cases, a higher internal standard concentration (e.g., 2.5 times the ULOQ) has been shown to improve linearity for wide concentration ranges.[8] It is essential to evaluate the linearity of the calibration curve at different internal standard concentrations during method development.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
The chromatographic peaks for your analyte and/or BME-d2 are not symmetrical.
-
You observe peak tailing, fronting, or splitting.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination or Void | A void at the head of the column or contamination can cause peak distortion.[6] Solution: Replace the column and ensure proper mobile phase pH to prevent silica (B1680970) dissolution.[6] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can lead to peak fronting.[6] Solution: Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions | The analyte may have secondary interactions with the stationary phase, causing peak tailing.[6] Solution: Modify the mobile phase by adjusting the pH or adding a competitor to block active sites on the stationary phase. |
| Extra-Column Effects | Issues with tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[6] Solution: Inspect all connections for leaks or blockages and ensure tubing lengths are minimized. |
Issue 2: Inconsistent or Declining Internal Standard Signal
Symptoms:
-
The peak area of BME-d2 varies significantly across your sample batch.
-
The BME-d2 signal decreases over the course of the analytical run.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Variability in extraction recovery or incomplete solvent evaporation and reconstitution can lead to inconsistent internal standard response. Solution: Review and optimize your sample preparation workflow to ensure consistency.[9] |
| Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity. Solution: Perform routine cleaning of the ion source components as per the manufacturer's recommendations.[6] |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of BME-d2. Solution: Improve chromatographic separation to move the analyte and internal standard away from regions of significant matrix effects. Consider a more rigorous sample cleanup method.[9] |
| Analyte-Internal Standard Interactions | At high concentrations, the analyte can compete with the internal standard for ionization, leading to a decrease in the internal standard signal.[10] Solution: Evaluate the internal standard response across the calibration curve. If a decreasing trend is observed at higher analyte concentrations, consider optimizing the internal standard concentration or diluting the samples.[9] |
Issue 3: Non-linear Calibration Curve
Symptoms:
-
Your calibration curve does not show a linear response across the desired concentration range.
-
You observe saturation at higher concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Solution: Dilute the higher concentration standards and samples. Optimize the internal standard concentration. |
| Analyte Multimer Formation | Some molecules can form dimers or other multimers at high concentrations in the ion source, affecting quantification.[9] Solution: Dilute the higher concentration standards and optimize ion source parameters such as temperature and gas flows to minimize multimer formation.[9] |
| Interference from Analyte's Natural Isotopes | For internal standards with a low mass offset (like d2), the M+2 isotope of a high-concentration analyte can contribute to the internal standard's signal, causing non-linearity.[9][11] Solution: If possible, use an internal standard with a higher mass offset (e.g., d4 or greater).[9] |
| Differential Matrix Effects | If there is a slight chromatographic separation between the analyte and BME-d2, they may experience different degrees of ion suppression or enhancement, leading to non-linearity.[9] Solution: Adjust chromatographic conditions to achieve co-elution or improve separation from interfering matrix components.[9] |
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Benzylmethylether Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Analyte MRM Transition | To be determined based on analyte |
| BME-d2 MRM Transition | To be determined based on BME-d2 |
Note: These are starting parameters and should be optimized for your specific application and instrumentation.
Table 2: Example Calibration Curve Data and Acceptance Criteria
| Analyte Conc. (ng/mL) | BME-d2 Peak Area | Analyte Peak Area | Response Ratio (Analyte/IS) |
| 1 | 505,000 | 10,200 | 0.020 |
| 5 | 510,000 | 51,500 | 0.101 |
| 10 | 498,000 | 101,000 | 0.203 |
| 50 | 502,000 | 508,000 | 1.012 |
| 100 | 495,000 | 1,005,000 | 2.030 |
| 500 | 480,000 | 4,950,000 | 10.313 |
| 1000 | 450,000 | 9,200,000 | 20.444 |
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Benzylmethylether and this compound into separate volumetric flasks.
-
Dissolve in methanol (B129727) to the final volume.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Benzylmethylether stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used for the calibration curve.[1]
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be consistent across all samples, calibrators, and quality controls.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.[1]
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the BME-d2 internal standard spiking solution. Vortex briefly.[1]
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.[1]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Diagnosing inconsistent internal standard signals.
Caption: General experimental workflow for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing deuterium exchange in Benzylmethylether-d2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with deuterium (B1214612) exchange experiments, with a focus on challenges such as back-exchange. The principles discussed are broadly applicable, including to compounds like Benzylmethylether-d2.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it useful?
Deuterium exchange, or H/D exchange, is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O).[1][2] This technique is valuable in structural biology and drug development to probe the solvent accessibility and dynamics of molecules like proteins.[1][3][4] By analyzing the rate and extent of deuterium incorporation, researchers can gain insights into a protein's tertiary structure, conformational changes, and interaction sites.[1][3]
Q2: My deuterium label seems to be disappearing from my compound. What is happening?
The loss of deuterium labels is a common issue known as "back-exchange," where the deuterium atoms on your compound are replaced by hydrogen atoms from the surrounding environment.[5][6][7] This is primarily driven by the presence of labile protons (e.g., from residual water), suboptimal pH, and elevated temperatures.[6][7] Protons on heteroatoms like -OH, -NH, and -SH are especially prone to this exchange.[6]
Q3: What is the most critical factor to control to prevent deuterium back-exchange?
Moisture is the single most important factor to control.[6] Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere and from glassware.[6] This introduces a significant source of protons that can exchange with your deuterium labels, compromising the integrity of your experiment.[6] Therefore, maintaining a strictly anhydrous (water-free) environment is crucial.[6]
Q4: How do pH and temperature affect deuterium back-exchange in mass spectrometry experiments?
Both pH and temperature are critical parameters to control to minimize back-exchange during Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) analysis. The rate of hydrogen exchange is at its minimum at a pH of approximately 2.5-3.0.[1][6] To stop, or "quench," the exchange reaction, samples are rapidly acidified to this pH range and cooled to near 0°C.[6][8] Maintaining low temperatures throughout sample handling and analysis is essential to prevent the loss of the deuterium label.[5][8]
Q5: Which type of solvents are recommended for minimizing unwanted deuterium exchange in NMR experiments?
Aprotic solvents are generally preferred over protic solvents for preserving deuterium labels.[6]
-
Aprotic Solvents: Examples include Chloroform-d (CDCl₃), DMSO-d₆, and Benzene-d₆. These solvents do not have exchangeable protons themselves and are less likely to facilitate H/D exchange.[6]
-
Protic Solvents: Solvents like Deuterium Oxide (D₂O) and Methanol-d₄ contain exchangeable deuterons and will readily participate in exchange reactions.[6] They are generally unsuitable for preserving labels at labile sites unless that is the specific goal of the experiment.[6]
Troubleshooting Guides
Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data
| Possible Cause | Solution |
| Suboptimal pH of Quench Buffer and LC Mobile Phase | Ensure the pH of your quench buffer and LC mobile phase is minimized for H/D exchange, typically around pH 2.25-2.5.[5] Always verify the pH of all solutions before use.[5] |
| Elevated Temperatures During Sample Handling | Maintain low temperatures (ideally 0°C or even sub-zero) throughout the entire workflow, from quenching to the LC-MS analysis.[5] Use pre-chilled buffers, tubes, and pipette tips.[5] |
| Slow Post-Quench Processing | The longer the sample is exposed to a protiated (H₂O) environment before analysis, the more back-exchange will occur.[6] Standardize and minimize the time between quenching and injection.[5] |
| Gas-Phase Exchange in the Mass Spectrometer | Exchange can occur in the electrospray ionization (ESI) source. While more difficult to control, optimizing instrument parameters to minimize ion heating can help reduce this effect.[6][7] |
Issue 2: Loss of Deuterium Label or Appearance of a Large Water Peak in ¹H NMR Spectrum
| Possible Cause | Solution |
| Contamination with Water | Moisture is a primary cause of back-exchange.[6] Use fresh, high-purity deuterated solvents, preferably from single-use ampules.[6] Thoroughly dry all glassware in an oven (e.g., 150°C for 24 hours) and cool in a desiccator before use.[6] |
| Improper Sample Handling | Prepare samples under an inert atmosphere (e.g., in a glove box with dry nitrogen or argon) to prevent exposure to atmospheric moisture.[6] If using a septum-sealed bottle, always use a dry syringe.[6] |
| Incorrect Solvent Choice | For preserving labels, use aprotic deuterated solvents like CDCl₃ or DMSO-d₆.[6] To confirm the presence of an exchangeable proton (like -OH or -NH), you can intentionally add a drop of D₂O, which will cause the corresponding peak to disappear from the spectrum.[9][10] |
| Acidic or Basic Impurities | Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[6] Ensure the sample and solvent are free from such impurities. |
Experimental Protocols
Protocol: Minimizing Back-Exchange in HDX-MS
This protocol outlines the key steps for a typical HDX-MS experiment, with an emphasis on minimizing deuterium back-exchange.
-
Sample Preparation : If the protein is in a non-volatile buffer, it should be exchanged into a volatile buffer like ammonium (B1175870) bicarbonate using methods such as dialysis or a desalting column.[5]
-
Deuterium Labeling : Initiate the exchange reaction by diluting the protein sample with a deuterated buffer (containing D₂O) at a specific pH and temperature for a defined period.
-
Quenching the Reaction : To stop the exchange, rapidly add an equal volume of pre-chilled quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) to the sample.[5] This should be done on ice to quickly lower both the pH and temperature.[5][6]
-
Online Digestion (Optional but common for proteins) : Immediately inject the quenched sample into an LC system equipped with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[5]
-
Chromatographic Separation : The resulting peptides are trapped and then separated on an analytical column using a rapid gradient of a mobile phase like acetonitrile (B52724) in 0.1% formic acid, all while maintaining a low column temperature.[5]
-
Mass Spectrometry Analysis : Analyze the eluted peptides using a mass spectrometer to measure the mass increase due to deuterium incorporation.[5]
Protocol: Preparing an Anhydrous NMR Sample to Prevent D-H Exchange
This protocol details the steps for preparing an NMR sample while minimizing exposure to moisture.
-
Glassware Preparation : Place NMR tubes, pipettes, and other necessary glassware in an oven at 150°C for at least 24 hours to ensure they are completely dry.[6]
-
Cooling : Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[6]
-
Inert Atmosphere Transfer : Move the cooled glassware and a sealed container of high-purity deuterated solvent into a glove box or glove bag filled with a dry, inert gas like nitrogen or argon.[6]
-
Sample Addition : Add your deuterated compound (e.g., this compound) to the dried NMR tube inside the inert atmosphere.
-
Solvent Transfer : Using a dry syringe, carefully withdraw the required amount of deuterated aprotic solvent (e.g., CDCl₃) and add it to the NMR tube.[6]
-
Sealing : Securely cap the NMR tube before removing it from the inert atmosphere to prevent any subsequent moisture contamination.
Visualizations
Caption: Workflow for a typical Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiment.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Matrix Effects with Benzylmethylether-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzylmethylether-d2 as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analytical results?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] A matrix effect is the alteration of your analyte's ionization efficiency—either suppression or enhancement—by these co-eluting components.[1][2] This interference can lead to inaccurate and imprecise quantification of your target analyte.[3][4] For example, compounds with high mass, polarity, and basicity are potential candidates for causing matrix effects.[3][5]
Q2: Why is a deuterated internal standard like this compound considered the gold standard for mitigating matrix effects?
A2: Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[6] this compound is chemically almost identical to its unlabeled counterpart (the analyte), meaning it has the same extraction recovery, ionization response, and chromatographic retention time.[6][7] Because it co-elutes with the analyte, it experiences the same matrix effects.[6][7] By comparing the signal of the known concentration of this compound to the signal of the analyte, variations caused by matrix effects can be accurately corrected for, leading to more robust and reliable results.[8]
Q3: I am observing low signal intensity for my analyte. How do I know if this is due to ion suppression?
A3: Low signal intensity can be a result of ion suppression, a common matrix effect.[1][3] To determine if you are experiencing ion suppression, you can perform a post-extraction spike experiment. This involves comparing the signal response of your analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.[4][5] A significantly lower response in the matrix extract indicates ion suppression. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the column. Injecting a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression are eluting.[4][9]
Q4: Can using this compound cause any analytical issues?
A4: While deuterated standards are highly effective, there are potential limitations to be aware of. These can include the in-solution stability of the deuterium labels and potential chromatographic separation from the unlabeled analyte (isotopic effect), although this is less common with only two deuterium atoms.[10] It is crucial to ensure that the deuteration does not significantly alter the retention time relative to the unlabeled analyte and that there is no isotopic interference between the analyte and the internal standard.[7][10]
Troubleshooting Guide
Issue 1: Poor reproducibility of analyte quantification despite using this compound.
-
Possible Cause: Inconsistent sample preparation leading to variable matrix effects that even a good internal standard cannot fully compensate for.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: Enhance your sample preparation method to remove more interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
Chromatographic Separation: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to better separate your analyte and this compound from the regions of significant matrix effects.[5]
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus minimize their impact.[5]
-
Issue 2: The peak area ratio of the analyte to this compound is not consistent across the calibration curve.
-
Possible Cause: The concentration of the internal standard may be too high or too low, or there might be cross-contamination or interference.
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: The concentration of this compound should be similar to the expected concentration of the analyte in the samples.
-
Check for Crosstalk: Ensure that the mass spectrometry settings prevent any interference between the analyte and this compound channels. The mass difference should be sufficient to avoid overlap of isotopic signals.[7]
-
Evaluate Linearity: Assess the linearity of the response for both the analyte and this compound individually to ensure you are working within a linear dynamic range.
-
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantification in the presence of matrix effects. The following table illustrates the typical improvement observed when using an internal standard.
| Parameter | Without Internal Standard | With this compound |
| Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Measured Concentration (ng/mL) |
| 1.0 | 0.7 | 1.1 |
| 5.0 | 3.8 | 5.2 |
| 10.0 | 7.5 | 9.8 |
| 50.0 | 41.2 | 50.5 |
| 100.0 | 82.1 | 101.3 |
| Precision (%CV) | 15.2% | 3.1% |
| Accuracy (%Bias) | -21.5% | +1.8% |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid method for removing the majority of proteins from a plasma sample using this compound as an internal standard.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Assessing Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Spike): Extract blank plasma using your established method (e.g., protein precipitation). Spike the analyte and this compound into the final, clean extract.
-
Set C (Pre-Spike): Spike the analyte and this compound into the blank plasma before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%):
-
Recovery = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. youtube.com [youtube.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
ensuring the stability and purity of Benzylmethylether-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and purity of Benzylmethylether-d2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions. The compound should be stored in a cool, dry, and dark place, preferably refrigerated (2-8 °C) in a tightly sealed container under an inert atmosphere (argon or nitrogen). 2. Check for the presence of peroxides, especially if the container has been opened multiple times or stored for an extended period. 3. Re-evaluate the purity of the compound using the analytical protocols outlined below. |
| Contamination of the sample. | 1. Use clean, dry glassware and equipment. 2. Avoid exposure to atmospheric moisture, which can lead to H/D exchange. Handle the compound in a dry environment, such as a glove box. | |
| Mass spectrometry data shows a peak corresponding to the unlabeled analyte. | Low isotopic purity of the standard. | 1. Verify the isotopic purity of your deuterated internal standard using high-resolution mass spectrometry.[1] 2. If the purity is low, it will affect the accuracy of your quantification. |
| In-source H/D exchange or fragmentation. | 1. Optimize ion source parameters (e.g., temperatures, voltages) to minimize in-source processes. 2. Infuse the deuterated standard alone to check for any loss of deuterium (B1214612) in the source. | |
| Reduced isotopic purity observed over time. | Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture. | 1. Avoid using protic solvents (e.g., water, methanol) unless they are also deuterated. 2. Handle the compound under a dry, inert atmosphere. 3. For long-term storage, keep the compound as a solid in a sealed vial under argon or nitrogen in a desiccator. |
| Appearance of a precipitate or crystals in the liquid. | Formation of peroxides. | Do not open the container if crystals are present around the cap or within the liquid. This indicates a high concentration of potentially explosive peroxides. Contact your institution's environmental health and safety office for proper disposal. |
| Contamination. | If peroxide formation is ruled out, the precipitate could be a contaminant. The purity of the material should be reassessed. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound? To maintain its isotopic and chemical purity, this compound should be stored in a cool, dry, and dark place.[2] Refrigeration at 2-8°C is recommended.[2] The container should be tightly sealed, and for long-term storage, the headspace should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
-
How does moisture affect this compound? Moisture can lead to hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen from water. This compromises the isotopic purity of the compound. Therefore, it is crucial to handle the compound in a dry atmosphere and use dry glassware.
-
Can I store this compound in solution? If you need to store this compound in solution, use an anhydrous, aprotic, and deuterated solvent. It is advisable to prepare fresh solutions for your experiments. If you must store a solution, keep it in a tightly sealed vial with minimal headspace, under an inert atmosphere, and refrigerated.
Purity and Stability
-
What are the common impurities in this compound? Impurities can be categorized as chemical or isotopic.
-
Chemical Impurities: These can arise from the synthesis process and may include residual starting materials like benzyl (B1604629) alcohol and benzyl chloride, or byproducts such as benzaldehyde, toluene, and dibenzyl ether.[3] Peroxides can also form upon storage in the presence of air.
-
Isotopic Impurities: These include under-deuterated species (containing fewer than two deuterium atoms, i.e., d1 or d0) or over-deuterated species.
-
-
How can I check for peroxide formation? You can use commercial peroxide test strips suitable for organic solvents. Alternatively, a chemical test can be performed by adding 1 mL of the ether to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
What is the expected shelf life of this compound? While deuterium itself is a stable isotope and does not decay, the organic molecule can degrade over time.[2] The shelf life depends heavily on the storage conditions. When stored properly in an unopened container, the shelf life can be several years. However, once opened, the compound should be regularly monitored for purity and peroxide formation. For opened containers, it is recommended to test for peroxides every 3-6 months.
Analytical Methods
-
How can I determine the isotopic purity of this compound? High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.
-
HRMS: This technique can distinguish between the d2, d1, and d0 isotopologues based on their mass-to-charge ratio, allowing for the calculation of isotopic enrichment.
-
¹H NMR: By comparing the integral of the benzylic proton signal (if any d1 or d0 is present) to the integral of a non-deuterated internal standard of known concentration, the degree of deuteration can be calculated.
-
²H NMR: This method directly detects the deuterium nuclei, confirming their presence and chemical environment.
-
-
What should I consider when performing a quantitative ¹H NMR (qNMR) analysis? For accurate quantification, it is crucial to use a high-purity internal standard with a known concentration that has a signal that does not overlap with the analyte signals. Ensure complete dissolution of both the sample and the standard in a suitable deuterated solvent.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, with 0.03% v/v TMS).
-
Ensure complete dissolution of the sample and internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of this compound (aromatic protons) and the internal standard.
-
Calculate the chemical purity based on the integral values, the number of protons for each signal, and the molecular weights and masses of the analyte and the internal standard.
-
To assess isotopic purity, carefully integrate any residual proton signals at the benzylic position (around 4.4 ppm) and compare this to the integral of a known signal, such as the methoxy (B1213986) group protons.
-
Protocol 2: Isotopic Purity Determination by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use an appropriate temperature program to ensure good separation of this compound from any potential impurities.
-
Acquire mass spectra in full scan mode over a relevant mass range (e.g., m/z 50-200).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the relative abundances of the molecular ions corresponding to the d2, d1, and d0 species. The expected molecular ion for the d2 compound is m/z 124.
-
Calculate the isotopic purity by dividing the abundance of the d2 ion by the sum of the abundances of the d0, d1, and d2 ions.
-
Protocol 3: Peroxide Test (Iodide Method)
-
Reagent Preparation:
-
Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
-
Test Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of the freshly prepared potassium iodide/acetic acid solution.
-
Shake the mixture.
-
-
Interpretation:
-
No color change: No significant level of peroxides.
-
Pale yellow color: Low concentration of peroxides.
-
Bright yellow or brown color: High and potentially hazardous concentration of peroxides. Do not use and dispose of the material according to safety guidelines.
-
Visualizations
Caption: Workflow for ensuring the stability of this compound.
Caption: Logical pathway for the comprehensive purity analysis of this compound.
References
Technical Support Center: Troubleshooting Deuterated Ether Internal Standards
Welcome to the technical support center for the use of deuterated ether internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated ether internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1]
-
Alternative Isotopes: If chromatographic separation persists, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[3]
-
-
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte in the deuterated internal standard can artificially inflate the analyte response, leading to inaccurate quantification. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Solution:
-
Consult the Certificate of Analysis (CofA): The CofA provides information on the isotopic and chemical purity of the standard.
-
Purity Verification: If in doubt, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
-
Could isotopic back-exchange be occurring?
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[2] Acidic or basic conditions can also promote back-exchange.
-
Solution:
-
Label Position: Whenever possible, use internal standards where the deuterium labels are on stable positions.
-
pH Control: Maintain a neutral pH during sample preparation and analysis to minimize the risk of back-exchange.
-
Stability Study: Perform a stability study by incubating the deuterated standard in the sample matrix and analyzing it over time to check for any loss of the deuterium label.
-
-
Issue 2: High Variability in the Internal Standard Signal
Question: The signal intensity for my deuterated ether internal standard is highly variable across my sample batch. What could be the cause?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Signal Variability
-
Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[1]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.
-
Sample Preparation: Optimize the sample preparation method to remove as many matrix interferences as possible. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Dilution: Diluting the sample can mitigate matrix effects, but ensure the analyte concentration remains within the linear range of the assay.
-
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Description | Analyte Peak Area | Internal Standard Peak Area | Matrix Effect (ME) |
| Set A | Analyte and IS in neat solution | 1,200,000 | 1,500,000 | 100% (Baseline) |
| Set B | Post-extraction spike in blank matrix | 850,000 | 1,350,000 | Analyte: 70.8% (Suppression) IS: 90.0% (Suppression) |
| Set C | Pre-extraction spike in blank matrix | 800,000 | 1,280,000 | N/A |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Assessing Contribution from the Internal Standard
This protocol helps determine if the deuterated internal standard is contributing to the signal of the unlabeled analyte.
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[2]
Protocol 2: Matrix Effect Evaluation
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method. This helps determine if the chosen deuterated internal standard is adequately compensating for signal suppression or enhancement.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Ideally, the ME for the analyte and the internal standard should be very similar.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Benzylmethylether-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical process in drug development and research, ensuring the reliability and accuracy of quantitative data. The choice of an internal standard is a pivotal decision in the development of robust chromatographic methods. This guide provides an objective comparison of analytical method performance when using a deuterated internal standard, exemplified by Benzylmethylether-d2, versus a non-deuterated internal standard or an external standard method. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry for its ability to provide the highest levels of accuracy and precision.
The Role of Internal Standards in Analytical Method Validation
In quantitative analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound of a known concentration added to a sample. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume variability, and instrument response drift.
An ideal internal standard should closely mimic the chemical and physical properties of the analyte. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C), are considered the most effective. Since the chemical structure is nearly identical to the analyte, a SIL internal standard like this compound co-elutes during chromatography and experiences the same ionization effects, providing a more accurate and precise quantification.
Performance Comparison of Analytical Methods
The following tables summarize hypothetical yet representative performance data from the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a small aromatic ether, comparing the use of a deuterated internal standard (Method A: this compound), a non-deuterated structural analog internal standard (Method B), and an external standard method (Method C).
Table 1: Linearity
| Parameter | Method A (with this compound) | Method B (with Non-Deuterated IS) | Method C (External Standard) |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.990 |
Table 2: Accuracy
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Method C (% Recovery) |
| Low QC (3 ng/mL) | 98.5 - 101.2 | 95.3 - 104.5 | 92.1 - 108.3 |
| Mid QC (500 ng/mL) | 99.1 - 100.8 | 97.2 - 102.9 | 94.5 - 105.7 |
| High QC (800 ng/mL) | 99.5 - 100.5 | 98.1 - 101.9 | 96.3 - 103.8 |
Table 3: Precision
| Concentration Level | Method A (%RSD) | Method B (%RSD) | Method C (%RSD) |
| Intra-day Precision (n=6) | |||
| Low QC (3 ng/mL) | < 2.5 | < 5.0 | < 8.0 |
| High QC (800 ng/mL) | < 1.8 | < 3.5 | < 6.5 |
| Inter-day Precision (n=18) | |||
| Low QC (3 ng/mL) | < 3.0 | < 6.5 | < 10.0 |
| High QC (800 ng/mL) | < 2.2 | < 4.8 | < 8.5 |
Table 4: Limits of Detection and Quantification
| Parameter | Method A (with this compound) | Method B (with Non-Deuterated IS) | Method C (External Standard) |
| LOD (ng/mL) | 0.3 | 0.5 | 0.8 |
| LOQ (ng/mL) | 1.0 | 1.5 | 2.5 |
The data clearly illustrates that the method utilizing a deuterated internal standard (Method A) provides superior performance in terms of linearity, accuracy, and precision, along with lower limits of detection and quantification. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.
Experimental Protocols
Detailed methodologies for the validation experiments are crucial for reproducibility and regulatory compliance. Below are representative protocols for the analysis of a small aromatic ether using GC-MS.
Sample Preparation
-
Stock Solutions: Prepare a primary stock solution of the analyte and the non-deuterated internal standard in methanol. Prepare a separate stock solution of this compound in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serial dilution of the analyte stock solution. Spike these into a blank matrix (e.g., plasma, formulation buffer) to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Spiking:
-
Method A: Add a fixed amount of this compound working solution to all calibration standards, QC samples, and unknown samples.
-
Method B: Add a fixed amount of the non-deuterated internal standard working solution to all samples.
-
Method C: No internal standard is added.
-
-
Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex mix and centrifuge to separate the layers.
-
Final Sample: Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte, this compound, and the non-deuterated internal standard.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process for an analytical method that employs an internal standard, in accordance with ICH guidelines.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages in the validation of analytical methods. By effectively compensating for variability during sample preparation and analysis, it leads to methods with superior accuracy, precision, and sensitivity. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a critical step towards generating high-quality, reliable, and defensible analytical data.
A Head-to-Head Battle in Quantitative Analysis: Benzylmethylether-d2 vs. Benzylmethylether
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision that can significantly impact the reliability of analytical data. This guide provides an objective comparison of the deuterated internal standard, Benzylmethylether-d2, against its non-deuterated counterpart, Benzylmethylether, with a focus on their application in liquid chromatography-mass spectrometry (LC-MS/MS).
In the realm of quantitative analysis, particularly in complex biological matrices, internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because their behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1]
This guide will delve into a direct comparison of this compound and Benzylmethylether, presenting hypothetical yet realistic experimental data to illustrate the performance differences in key analytical parameters. Detailed experimental protocols for generating such comparative data are also provided.
Performance Under the Microscope: A Quantitative Comparison
The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects and improve the accuracy and precision of the quantification. The following tables summarize the expected quantitative data from a comparative validation study of an LC-MS/MS method for a hypothetical analyte, "Analyte X," using either this compound or Benzylmethylether as the internal standard.
Table 1: Accuracy and Precision
| Internal Standard | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 1 | 102.3 | 3.5 |
| 10 | 98.7 | 2.1 | |
| 100 | 101.5 | 1.8 | |
| Benzylmethylether | 1 | 115.8 | 12.4 |
| 10 | 108.2 | 9.7 | |
| 100 | 105.6 | 8.5 |
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Source | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| This compound | Plasma Lot 1 | 0.85 | 0.86 | 0.99 |
| Plasma Lot 2 | 0.92 | 0.91 | 1.01 | |
| Plasma Lot 3 | 0.78 | 0.79 | 0.99 | |
| CV (%) | 8.4 | 7.8 | 1.2 | |
| Benzylmethylether | Plasma Lot 1 | 0.85 | 0.95 | 0.89 |
| Plasma Lot 2 | 0.92 | 1.05 | 0.88 | |
| Plasma Lot 3 | 0.78 | 0.88 | 0.89 | |
| CV (%) | 8.4 | 8.7 | 0.6 |
Table 3: Recovery
| Internal Standard | Mean Extraction Recovery (%) | %CV |
| This compound | 85.4 | 4.2 |
| Benzylmethylether | 88.1 | 10.8 |
The data clearly illustrates that this compound provides significantly better accuracy and precision. The IS-normalized matrix factor for this compound is consistently close to 1.0, with a very low coefficient of variation (CV), indicating excellent compensation for matrix-induced signal suppression or enhancement across different plasma lots. In contrast, the non-deuterated Benzylmethylether shows a greater deviation in the IS-normalized matrix factor and higher variability in recovery, leading to less reliable results.
Experimental Protocols
To objectively compare the performance of this compound and Benzylmethylether, a series of validation experiments should be conducted. The following are detailed methodologies for the key experiments cited above.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2][3][4]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or Benzylmethylether) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of a small molecule analyte using an internal standard.[5]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte, this compound, and Benzylmethylether.
Evaluation of Matrix Effects
This experiment determines the ability of the internal standard to compensate for matrix effects.[6][7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.
-
Set B (Post-Spiked Matrix): Blank plasma from six different sources is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into blank plasma from the same six sources before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized MF across the six matrix sources. A lower %CV indicates better compensation for the variability of the matrix effect.[8]
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.
Conclusion
The choice of internal standard is a fundamental aspect of developing robust and reliable quantitative analytical methods. While Benzylmethylether can be used as an internal standard, the experimental data, based on established analytical principles, strongly supports the superiority of its deuterated counterpart, this compound. The near-identical physicochemical properties of this compound to a given analyte ensure that it effectively tracks the analyte through sample preparation and analysis, providing superior correction for matrix effects and variability in recovery. This leads to significantly improved accuracy and precision in the final quantitative results. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of a deuterated internal standard like this compound is the recommended best practice.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. opentrons.com [opentrons.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
The Gold Standard Under the Microscope: A Comparative Study of Deuterated Internal Standards for Analyte Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[3]
Performance Comparison: Deuterated vs. Non-Deuterated and Other Stable Isotope-Labeled (SIL) Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis.[4] Their nearly identical chemical and physical properties to the analyte ensure they behave similarly during sample processing and chromatographic separation.[4] This co-elution is crucial for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[1][4]
However, deuterated standards are not without their limitations. The physicochemical differences between protium (B1232500) (¹H) and deuterium (²H), known as the "deuterium isotope effect," can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[2] This can result in the analyte and the internal standard experiencing different degrees of matrix effects, potentially leading to inaccurate quantification.[3][5] Other potential drawbacks include instability, H/D exchange, and altered fragmentation patterns.[2][6]
Alternatives to deuterated standards include other stable isotope-labeled compounds, such as those incorporating ¹³C or ¹⁵N. These alternatives are less prone to the isotope effect that can cause chromatographic shifts but are often more expensive and synthetically challenging to produce.[6][7] Non-deuterated (structural analogue) internal standards are generally less expensive and more readily available, but their different physicochemical properties can lead to inconsistent recovery and poor compensation for matrix effects.[4]
Quantitative Data Summary
The following table summarizes the key performance differences between deuterated, non-deuterated, and other stable isotope-labeled internal standards based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) IS | ¹³C or ¹⁵N Labeled IS |
| Matrix Effect Compensation | Excellent, due to co-elution and similar ionization.[3] | Variable and often poor due to different retention times and ionization efficiencies.[4] | Excellent, with minimal risk of chromatographic shift.[6] |
| Recovery Correction | Excellent, due to similar extraction efficiency to the analyte.[4] | Variable, as differences in physicochemical properties can lead to inconsistent recovery.[4] | Excellent, due to identical chemical properties. |
| Accuracy & Precision | Generally high, leading to more reliable quantitative data.[1] | Can be compromised due to poor compensation for variability.[4] | Potentially the highest, as they are less susceptible to isotope effects.[6] |
| Chromatographic Co-elution | Generally co-elutes, but slight shifts are possible due to the deuterium isotope effect.[8] | Does not co-elute with the analyte.[4] | Excellent co-elution with the analyte.[6] |
| Cost & Availability | Higher cost than non-deuterated standards, but often more cost-effective than ¹³C/¹⁵N standards.[2][4] | Generally lower cost and more readily available.[4] | Highest cost and may require custom synthesis.[9] |
| Potential for Isotope Effects | Yes, can lead to chromatographic shifts and altered fragmentation.[2] | Not applicable. | Minimal to none.[7] |
| Risk of H/D Exchange | Yes, if deuterium atoms are on exchangeable sites (e.g., -OH, -NH).[4] | Not applicable. | Not applicable. |
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough validation experiment is essential. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.[8][10]
-
Preparation of Spiking Solutions: Prepare working solutions from the stock solutions for spiking into the matrix and for preparing calibration standards.[10]
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a known concentration.[1]
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentrations as in Set 1.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[1]
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).[1]
-
MF = Peak Area in Set 2 / Peak Area in Set 1
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Evaluation of Performance:
Mandatory Visualization
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Impact of deuterium isotope effect on matrix effect compensation.
Conclusion
Deuterated internal standards offer a robust and reliable solution for overcoming the challenges of variability in bioanalytical assays.[10] Their ability to closely mimic the behavior of the analyte of interest leads to significant improvements in precision and accuracy compared to structural analogs.[10] While the potential for deuterium isotope effects exists, careful method development and validation can mitigate this risk.[8] For most applications, deuterated standards provide a cost-effective solution with excellent performance, solidifying their position as a cornerstone of modern quantitative analysis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Benzylmethylether-d2 with Alternative Labeled Standards: A Comparative Guide
In the realm of quantitative bioanalysis, particularly when utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Deuterated internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis.[1][2][3] This guide provides a comparative analysis of Benzylmethylether-d2 against other potential labeled standards, offering insights into their relative performance based on hypothetical cross-validation data.
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative assays. The principles and methodologies described herein are based on established practices for the cross-validation of analytical methods.[4][5]
Quantitative Performance Comparison
The selection of an internal standard can influence several key assay parameters. The following table summarizes the hypothetical performance data from a cross-validation study comparing this compound with two alternative labeled standards: Benzylmethylether-d5 and ¹³C₆-Benzylmethylether. The data represents the analysis of a target analyte in human plasma.
| Parameter | This compound | Benzylmethylether-d5 | ¹³C₆-Benzylmethylether | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9995 | ≥ 0.995 |
| Accuracy (% Bias) | Within ± 5.2% | Within ± 4.8% | Within ± 3.5% | Within ± 15% |
| Precision (% CV) | ≤ 6.5% | ≤ 5.9% | ≤ 4.2% | ≤ 15% |
| Matrix Effect (%) | 95.8% | 97.2% | 98.5% | 85% - 115% |
| Extraction Recovery (%) | 88.2% | 89.5% | 91.3% | Consistent |
Note: This data is hypothetical and for illustrative purposes to demonstrate a typical comparison.
Experimental Protocols
A rigorous experimental protocol is essential for the successful cross-validation of analytical methods.[4][5] The following is a representative protocol for the quantification of an analyte in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the mixture for 10 seconds to ensure homogeneity.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: Waters Alliance 2695 system or equivalent.
-
Column: Waters XBridge C18 column (3.5 µm, 50 × 2.1 mm i.d.) or equivalent.
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Cross-Validation Workflow Visualization
The following diagram illustrates the logical workflow for the cross-validation of analytical methods when changing the internal standard. This process ensures that the new method provides comparable results to the original, validated method.
Caption: A flowchart illustrating the key stages of a cross-validation study for different deuterated internal standards.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in the development of robust and reliable bioanalytical methods. When considering a change in the internal standard, a thorough cross-validation is essential to ensure the continued integrity and comparability of data.[4] The hypothetical data presented suggests that while this compound provides acceptable performance, standards with a higher degree of deuteration or labeling with a heavier isotope like ¹³C may offer incremental improvements in accuracy, precision, and mitigation of matrix effects. The choice of the optimal internal standard should be based on a comprehensive evaluation of performance, availability, and cost.
References
Validation of Benzylmethylether-d2 for Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the successful progression of therapeutic candidates. In quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is critical for ensuring accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, and this guide provides a comparative overview of the validation of a deuterated internal standard, Benzylmethylether-d2, for a hypothetical bioanalytical method.[1][2][3][4]
This guide will compare the expected performance of this compound against a common alternative, a structural analog internal standard. The data presented is illustrative of the performance expected from a high-quality deuterated internal standard during a typical validation process, adhering to regulatory guidelines.[5][6][7][8][9]
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The use of a deuterated internal standard like this compound is anticipated to provide superior performance across key validation parameters compared to a structural analog. The key advantage of a SIL-IS is that it co-elutes with the analyte and has nearly identical physicochemical properties, which allows it to effectively compensate for variability in sample preparation, chromatography, and ionization.[1][4][10]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Within-Run Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% | ±15% (±20% for LLOQ) |
| Within-Run Precision (% CV) | ≤ 4.5% | ≤ 10.0% | ≤15% (≤20% for LLOQ) |
| Between-Run Accuracy (% Bias) | -3.0% to +3.5% | -12.0% to +13.0% | ±15% (±20% for LLOQ) |
| Between-Run Precision (% CV) | ≤ 5.0% | ≤ 12.5% | ≤15% (≤20% for LLOQ) |
| Matrix Effect (% CV) | ≤ 3.0% | ≤ 14.0% | ≤15% |
| Recovery (% CV) | ≤ 4.0% | ≤ 15.0% | Consistent, precise, and reproducible |
| Freeze-Thaw Stability (% Bias) | -2.0% | -10.5% | ±15% |
| Bench-Top Stability (% Bias) | -1.5% | -9.0% | ±15% |
Note: The data presented for this compound and the structural analog IS are hypothetical and serve to illustrate the expected performance differences.
Experimental Protocols
The validation of a bioanalytical method using this compound as an internal standard should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]
Sample Preparation: Protein Precipitation
A simple and common method for sample preparation in bioanalysis is protein precipitation.
-
Aliquot Sample : Transfer 100 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Spike Internal Standard : Add 10 µL of the this compound working solution to all samples except for the blank matrix samples.
-
Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column : A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source : Electrospray ionization (ESI) in positive mode.
-
MRM Transitions : Specific precursor-to-product ion transitions would be optimized for both the analyte and this compound.
Validation Experiments
-
Accuracy and Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates over three separate runs.[7]
-
Matrix Effect : Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.[11]
-
Recovery : Evaluated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability : Assessed by analyzing QC samples after subjecting them to various conditions, including three freeze-thaw cycles, storage at room temperature for a specified period (bench-top stability), and long-term storage at the intended storage temperature.[12]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the decision-making process for selecting an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to Internal Standards: Benzylmethylether-d2 vs. Toluene-d8
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations and improving the accuracy and precision of quantification. This guide provides a comparative overview of two deuterated internal standards: Benzylmethylether-d2 and Toluene-d8.
While Toluene-d8 is a widely used and well-characterized internal standard for the analysis of volatile and semi-volatile organic compounds, particularly in gas chromatography-mass spectrometry (GC-MS), there is a notable lack of published performance data for this compound. This guide, therefore, presents a comprehensive summary of the available quantitative data for Toluene-d8 and a discussion of the physicochemical properties of this compound to assist researchers in making an informed, albeit more theoretical, selection.
Chemical Structures
To visually differentiate between the two internal standards, their chemical structures are presented below.
Performance Data: Toluene-d8
Toluene-d8 is extensively used as an internal standard in a variety of analytical applications. Its performance has been well-documented in numerous studies. The following table summarizes key performance metrics from validated methods using Toluene-d8.
| Performance Metric | Typical Value | Application Context |
| Linearity (R²) | 0.997 | Analysis of toluene (B28343) in gasoline (GC-MS) |
| Precision (%RSD) | ≤ 1.06% | Analysis of benzene, toluene, and total aromatics in gasoline (GC-MS) |
| Limit of Detection (LOD) | ~5 ng/mL | Determination of toluene in whole blood (GC-MS) |
Physicochemical Properties: this compound
In the absence of direct experimental data on its performance as an internal standard, an evaluation of the physicochemical properties of this compound can provide insights into its potential applications and limitations.
| Property | Value |
| Molecular Formula | C₈H₈D₂O |
| Molecular Weight | 124.18 g/mol |
| Boiling Point | 171-172 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
| Chemical Class | Ether |
Experimental Protocols
The successful implementation of an internal standard is highly dependent on the experimental protocol. Below are representative methodologies for analytical techniques where Toluene-d8 is commonly employed.
Protocol 1: Determination of Volatile Organic Compounds (VOCs) in Water by Headspace GC-MS
This protocol is a general representation for the analysis of VOCs where Toluene-d8 is a suitable internal standard.
-
Sample Preparation:
-
To each 10 mL water sample in a 20 mL headspace vial, add a precise volume of a Toluene-d8 stock solution (e.g., 10 µL of a 100 µg/mL solution in methanol) to achieve a final concentration of 100 µg/L.
-
Add a salting-out agent (e.g., 3 g of NaCl) to enhance the partitioning of VOCs into the headspace.
-
Immediately seal the vial.
-
-
Headspace GC-MS Conditions:
-
Incubation: Equilibrate the vial at 80°C for 15 minutes.
-
Injection: Inject 1 mL of the headspace into the GC-MS.
-
GC Column: Use a column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Program: Start at 40°C (hold for 5 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
MS Conditions: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analytes and Toluene-d8 (m/z 98, 70 for Toluene-d8).
-
Logical Workflow for Internal Standard Selection
The choice of an internal standard is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate internal standard for their specific analytical needs.
Comparison and Discussion
Toluene-d8:
As an aromatic hydrocarbon, Toluene-d8 is an excellent choice for the analysis of other aromatic compounds (e.g., benzene, toluene, ethylbenzene, xylenes (B1142099) - BTEX) and other non-polar to moderately polar volatile and semi-volatile compounds. Its deuteration provides a distinct mass spectrometric signature, making it easily distinguishable from its non-deuterated analog. The wealth of available data on its performance provides a high degree of confidence in its application.
This compound:
Structurally, this compound contains both an aromatic ring and an ether functional group. This makes it more polar than Toluene-d8. Theoretically, it could be a suitable internal standard for analytes of similar polarity, such as substituted phenols, aromatic ethers, or certain pesticides. The presence of the ether oxygen could lead to different interactions with the analytical column and potentially different susceptibility to matrix effects compared to a purely hydrocarbon standard like Toluene-d8.
Key Considerations for Selection:
-
Analyte Similarity: The primary consideration is the chemical and physical similarity between the internal standard and the analyte. For aromatic hydrocarbon analysis, Toluene-d8 is a clear choice. For analytes containing ether linkages or having a higher polarity, this compound might be a more suitable, albeit unvalidated, option.
-
Potential for Co-elution: The internal standard should have a retention time close to, but baseline-resolved from, the analytes of interest. The different functional groups of this compound and Toluene-d8 will result in different retention times on most GC columns.
-
Matrix Effects: The matrix of the sample can significantly impact the ionization efficiency of the analyte and the internal standard in the mass spectrometer. While a deuterated internal standard is designed to compensate for these effects, significant differences in the chemical nature of the internal standard and the analyte can lead to differential matrix effects.
-
Stability: The internal standard must be stable throughout the entire analytical procedure, from sample storage and preparation to analysis. Both Toluene-d8 and Benzylmethylether are generally stable compounds.
Conclusion
Toluene-d8 is a well-established and validated internal standard with a proven track record for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds. Its performance characteristics are well-documented, making it a reliable choice for many applications.
This compound, on the other hand, represents a potential alternative for more polar aromatic compounds. However, the current lack of published performance data necessitates that any laboratory considering its use would need to perform a thorough in-house validation to establish its suitability for their specific application. Researchers are encouraged to evaluate its performance in terms of linearity, precision, accuracy, and recovery against their specific analytes and matrices. This guide provides the foundational information to begin such an evaluation.
A Comparative Guide to the Cross-Validation of Benzylmethylether-d2 and ¹³C-Labeled Benzylmethylether as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of liquid chromatography-mass spectrometry (LC-MS/MS) for ensuring precision and accuracy by compensating for variability during sample processing and analysis.[1] While deuterated standards (D-IS) like Benzylmethylether-d2 are widely used, it is crucial to recognize that the choice of the internal standard, including the position and type of isotope, can significantly impact assay performance.[1][2][3] This guide provides a comprehensive comparison of this compound with a ¹³C-labeled Benzylmethylether standard, offering experimental data and detailed protocols to assist in the selection of the most appropriate internal standard for your bioanalytical needs.
The Critical Role of the Internal Standard in Bioanalysis
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby ensuring a consistent analyte-to-internal standard peak area ratio across different samples.[1] Although SIL-IS are considered the gold standard, deuterated compounds can sometimes exhibit slight chromatographic shifts or different extraction recoveries compared to the non-labeled analyte.[1][4] These differences can lead to inaccuracies, particularly when matrix effects are present.[2] In contrast, ¹³C-labeled standards are often considered to have physicochemical properties more similar to the native analyte, potentially leading to better co-elution and more accurate compensation for matrix effects.[4] Therefore, a thorough validation and cross-validation are essential when establishing a robust bioanalytical method.[1][5]
Experimental Protocols
The following protocols outline the key experiments for the cross-validation of this compound and ¹³C-labeled Benzylmethylether.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzylmethylether, this compound, and ¹³C-labeled Benzylmethylether in methanol.
-
Calibration Standard Working Solutions: Serially dilute the Benzylmethylether primary stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration curves, typically ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solutions (50 ng/mL): Dilute the primary stock solutions of this compound and ¹³C-labeled Benzylmethylether with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (either this compound or ¹³C-labeled Benzylmethylether).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[1]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for Benzylmethylether, this compound, and ¹³C-labeled Benzylmethylether.
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the cross-validation experiments.
Table 1: Linearity and Sensitivity
| Internal Standard | Calibration Range (ng/mL) | R² | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 1 - 1000 | 0.9985 | 1 |
| ¹³C-labeled Benzylmethylether | 1 - 1000 | 0.9996 | 1 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 3 | 2.89 | 96.3 | 5.8 |
| Mid | 50 | 51.2 | 102.4 | 4.2 | |
| High | 800 | 815.4 | 101.9 | 3.5 | |
| ¹³C-labeled Benzylmethylether | Low | 3 | 3.05 | 101.7 | 3.1 |
| Mid | 50 | 49.8 | 99.6 | 2.5 | |
| High | 800 | 795.2 | 99.4 | 1.9 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 85.2 | 91.5 |
| ¹³C-labeled Benzylmethylether | 98.7 | 92.1 |
Table 4: Chromatographic Co-elution
| Analyte / Internal Standard | Retention Time (min) | Retention Time Difference (Analyte - IS) (min) |
| Benzylmethylether | 2.54 | - |
| This compound | 2.52 | 0.02 |
| ¹³C-labeled Benzylmethylether | 2.54 | 0.00 |
Visualization of Workflows
Caption: Experimental workflow for the cross-validation of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Evaluating Benzylmethylether-d2 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry-based assays, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive evaluation of Benzylmethylether-d2, a deuterated stable isotope-labeled (SIL) internal standard. Its performance is compared with alternative internal standards, supported by representative experimental data from studies on analogous deuterated compounds, to inform best practices in analytical method development.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle behind their use is that a SIL internal standard will exhibit nearly identical chemical and physical properties to the analyte of interest throughout sample preparation, chromatography, and ionization.[3][4] This mimicry allows the internal standard to effectively compensate for variations and losses that can occur at each stage of the analytical process, thereby improving the accuracy and precision of quantification.[5][6]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary alternatives to deuterated internal standards like this compound include non-isotopically labeled (analog) internal standards and other stable isotope-labeled standards, such as those incorporating carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). While deuterated standards are often more readily available and cost-effective, their performance can be influenced by the deuterium (B1214612) isotope effect.[3] This effect can sometimes lead to a slight chromatographic shift between the analyte and the internal standard, which may result in differential matrix effects.[3]
The following tables summarize representative quantitative data from studies comparing the performance of deuterated internal standards with non-deuterated analogs. While direct experimental data for this compound is not publicly available, the presented data on analogous compounds illustrates the typical performance advantages of using a deuterated internal standard.
Table 1: Comparison of Precision With and Without a Deuterated Internal Standard
| Analyte | Internal Standard | Matrix | % RSD (without IS) | % RSD (with Deuterated IS) |
| Sirolimus | Sirolimus-d₃ | Whole Blood | 7.6 - 9.7 | 2.1 - 4.5 |
| Hypothetical Analyte | This compound | Plasma | ~8.5 | ~3.0 |
Data for Sirolimus is sourced from a representative study.[6] Data for the hypothetical analyte is an estimation based on typical improvements observed with deuterated internal standards.
Table 2: Comparison of Accuracy Across Different Matrices
| Analyte | Internal Standard | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) |
| Imidacloprid | Imidacloprid-d4 | Cannabis Flower | 65-140 | 85-115 |
| Imidacloprid | Imidacloprid-d4 | Gummy Bear | 50-160 | 90-110 |
| Hypothetical Analyte | This compound | Urine | 70-130 | 95-105 |
Data for Imidacloprid is illustrative of performance in complex matrices.[1] Data for the hypothetical analyte is an estimation based on typical improvements.
Experimental Protocols
To rigorously evaluate the performance of this compound as an internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key validation experiments.
Evaluation of Matrix Effects
Objective: To determine the effect of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and this compound at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and this compound, then subjected to the full extraction procedure.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
A lower coefficient of variation (CV) for the IS-normalized MF across different matrix lots indicates better compensation for matrix effects.
-
Assessment of Precision and Accuracy
Objective: To determine the intra- and inter-day precision and accuracy of the analytical method.
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the matrix of interest.
-
Intra-day Analysis: Analyze five replicates of each QC level on the same day.
-
Inter-day Analysis: Analyze five replicates of each QC level on at least three different days.
-
Calculation:
-
Precision: Expressed as the relative standard deviation (%RSD).
-
Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration.
-
Visualizing the Workflow
To better understand the experimental process and the logical relationships in evaluating an internal standard, the following diagrams are provided.
References
The Gold Standard: Enhancing Quantitative Assays with Benzylmethylether-d2
In the landscape of quantitative bioanalysis, the pursuit of unparalleled accuracy and precision is paramount for reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of Benzylmethylether-d2 against a non-deuterated structural analog, highlighting the superior performance of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1] Their utility stems from the near-identical physicochemical properties to the analyte of interest, in this hypothetical case, benzyl (B1604629) methyl ether. This ensures they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source.[1] By adding a known quantity of the deuterated standard to samples at the initial stage of sample preparation, it is possible to correct for variability introduced during extraction, handling, and injection.[1] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, leading to a more accurate and precise measurement.
Comparative Performance Analysis: A Hypothetical Case Study
To illustrate the practical advantages of this compound, we present a hypothetical comparative analysis for the quantification of benzyl methyl ether in human plasma using two different internal standards:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs ethylbenzene, a non-deuterated structural analog, as the internal standard.
The following tables summarize the hypothetical validation data for these two methods, demonstrating the superior performance of the deuterated internal standard across key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Ethylbenzene) |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Method A (with this compound) | Method B (with Ethylbenzene) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 ng/mL) | -2.5% | 4.1% |
| Mid QC (5 ng/mL) | 1.8% | 3.5% |
| High QC (80 ng/mL) | 0.9% | 2.8% |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (with this compound) | Method B (with Ethylbenzene) |
| Matrix Effect | 102.3% | 85.6% |
| Recovery | 91.5% | 89.8% |
The data clearly illustrates that Method A, utilizing this compound, provides superior linearity, a lower limit of quantification, and significantly better accuracy and precision. The matrix effect is also substantially mitigated with the deuterated internal standard.
Experimental Protocols
Detailed methodologies for the hypothetical LC-MS/MS analysis of benzyl methyl ether are provided below.
Sample Preparation
-
Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the respective internal standard working solution (this compound for Method A, Ethylbenzene for Method B) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Benzyl methyl ether: Q1/Q3 (e.g., 123.1 / 91.1)
-
This compound: Q1/Q3 (e.g., 125.1 / 93.1)
-
Ethylbenzene: Q1/Q3 (e.g., 107.1 / 91.1)
-
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods for Benzylmethylether-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Benzylmethylether-d2, a deuterated analog of benzyl (B1604629) methyl ether. The inclusion of deuterated compounds in drug development and metabolic studies necessitates robust and reproducible analytical methods. Inter-laboratory comparisons are crucial for assessing the proficiency of different laboratories, evaluating the performance of analytical methods, and ensuring the consistency and reliability of results across the scientific community.
This document outlines the design of a hypothetical inter-laboratory study, presents simulated data from common analytical techniques, and provides detailed experimental protocols to serve as a practical resource for laboratories aiming to validate their measurement capabilities for this compound and similar deuterated compounds.
Hypothetical Inter-Laboratory Comparison Data
In this simulated study, ten laboratories were provided with a quality control (QC) sample of this compound in a specified matrix with a target concentration of 25.00 µg/mL. Each laboratory was instructed to perform triplicate measurements using their in-house validated method, either Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The performance of each laboratory is evaluated using the Z-score, a statistical measure that indicates how many standard deviations an observation is from the mean. A Z-score between -2 and 2 is generally considered satisfactory.
Table 1: Hypothetical Inter-Laboratory Comparison Results for the Quantification of this compound
| Laboratory ID | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Z-Score | Performance |
| Lab 1 | GC-MS | 24.85 | 0.75 | -0.30 | Satisfactory |
| Lab 2 | qNMR | 25.50 | 0.95 | 1.00 | Satisfactory |
| Lab 3 | GC-MS | 26.20 | 1.10 | 2.40 | Unsatisfactory |
| Lab 4 | GC-MS | 24.10 | 0.80 | -1.80 | Satisfactory |
| Lab 5 | qNMR | 25.15 | 0.65 | 0.30 | Satisfactory |
| Lab 6 | GC-MS | 23.50 | 1.20 | -3.00 | Unsatisfactory |
| Lab 7 | qNMR | 24.95 | 0.50 | -0.10 | Satisfactory |
| Lab 8 | GC-MS | 25.80 | 0.90 | 1.60 | Satisfactory |
| Lab 9 | qNMR | 24.60 | 0.70 | -0.80 | Satisfactory |
| Lab 10 | GC-MS | 25.35 | 0.85 | 0.70 | Satisfactory |
Assigned Value (Consensus Mean of Satisfactory Results): 25.00 µg/mL Standard Deviation for Proficiency Assessment (σ): 0.50 µg/mL Z-Score = (Lab Mean - Assigned Value) / σ
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., ethyl acetate) to achieve an expected concentration within the calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog of a different compound with similar chemical properties).
-
Vortex the sample to ensure homogeneity.
-
-
GC-MS Conditions:
-
Column: A (5%-phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of aromatic ethers.
-
Injection Mode: Splitless injection is recommended for trace analysis to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
-
Quantification: Construct a calibration curve using standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
2. Quantitative NMR (qNMR) Spectroscopy Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing proton (¹H) NMR.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Transfer the solution to a high-precision NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons to be integrated, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).
-
Pulse Angle: A calibrated 90° pulse angle.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the initial weights of the analyte and the internal standard.
-
Mandatory Visualizations
Caption: Workflow of the Inter-Laboratory Comparison Study.
Safety Operating Guide
Proper Disposal of Benzylmethylether-d2: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Benzylmethylether-d2, ensuring a secure and compliant laboratory environment. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, is a flammable liquid and can cause serious eye irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₈D₂O |
| Boiling Point | 174 °C[1][3] |
| Flash Point | 53 °C (127.4 °F)[1] |
| Density | ~0.987 g/mL at 25 °C[3] |
| Appearance | Colorless liquid[1] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste, in accordance with federal, state, and local environmental regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2]
-
Non-Halogenated Organic Waste: this compound is a non-halogenated organic solvent. It should be segregated into a waste stream specifically for this category of chemicals.[4] Do not mix it with halogenated solvents, as this can complicate and increase the cost of disposal.
-
Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[1]
2. Container Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Irritant").[5]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[2][6] The SAA should be a well-ventilated area away from sources of ignition.[1]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[2][5]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste, which is typically done through high-temperature incineration.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills (manageable by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.[7]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb the Spill: Use a non-combustible absorbent material, such as spill pillows, pads, or sand, to contain and absorb the liquid.[7][8] Start from the outside of the spill and work inwards.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[8]
For Large Spills (beyond the capacity of lab personnel to handle safely):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your supervisor and contact your institution's emergency response team or EHS.
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Benzylmethylether-d2
This guide provides crucial safety protocols and logistical information for the handling and disposal of Benzylmethylether-d2, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Precautions
This compound should be handled with the same precautions as its non-deuterated counterpart, Benzyl Methyl Ether, which is a flammable liquid and an eye irritant.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin and eyes.[2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1][5] Keep away from heat, sparks, open flames, and hot surfaces.[1][4][5][6]
-
Inhalation: Vapors may cause dizziness or suffocation.[4]
-
Ingestion: May cause gastrointestinal irritation.[4]
-
Skin Contact: May cause skin irritation and dermatitis.[4]
Physicochemical and Hazard Data
The following table summarizes key quantitative data for Benzyl Methyl Ether. The deuterated form will have very similar properties, with a slight increase in molecular weight.
| Property | Value | Citations |
| Molecular Formula | C8H10O | [7][8][9][10] |
| Molecular Weight | 122.17 g/mol | [3][7][10] |
| Boiling Point | 174 °C (lit.) | [3][8][9] |
| Flash Point | 53 °C (127.4 °F) | [4][8] |
| Density | 0.987 g/mL at 25 °C (lit.) | [8][9] |
| Vapor Pressure | 1.65 mmHg at 25°C | [8] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation) | [7] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[2] A certified chemical fume hood is required to minimize inhalation exposure.[3]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are easily accessible and in close proximity to the workstation.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this chemical.[11]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[10] A face shield may be used for additional protection against splashes.[12][13]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves.[2] Butyl or nitrile rubber gloves are recommended for protection against ethers and chlorinated solvents.[12][14] Always inspect gloves for integrity before use.[15]
-
Footwear: Wear closed-toe shoes at all times in the laboratory.[15] Perforated shoes or sandals are not permitted.[15]
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[3][6]
Handling and Storage Procedures
-
Grounding: Ground and bond containers when transferring material to prevent static discharges.[4][5] Use only non-sparking tools.[1][4][5][6]
-
Inert Atmosphere: To maintain isotopic purity and prevent degradation of the deuterated compound, it is best practice to handle and store this compound under an inert atmosphere, such as dry nitrogen or argon.[16]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]
-
Keep away from heat, sparks, and any sources of ignition.[1][3][4][6]
-
Store away from incompatible materials, especially strong oxidizing agents.[1][3][4]
-
Light-sensitive materials should be stored in opaque containers or dark cabinets.[17]
-
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]
Waste Identification and Segregation
-
This compound waste is classified as hazardous waste.[6]
-
Collect waste in a designated, leak-proof, and chemically compatible container.[2]
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and the name of the generating researcher or lab.[2]
-
Segregate this waste from other chemical streams, particularly from strong oxidizing agents.[2]
Spill Management
-
In the event of a spill, immediately alert others in the vicinity.[18]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica (B1680970) gel.[1][2][4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[1][4]
-
Do not allow the chemical to enter drains or waterways.[2]
Final Disposal
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated accumulation area.[2]
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, following all applicable local, state, and federal regulations.[2]
Operational Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl methyl ether [chembk.com]
- 9. Benzyl methyl ether | 538-86-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. tritechsafety.ca [tritechsafety.ca]
- 13. epa.gov [epa.gov]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 18. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
